Product packaging for Myxol(Cat. No.:)

Myxol

Cat. No.: B1255019
M. Wt: 584.9 g/mol
InChI Key: JJPMVSRTRMLHST-XDLIQHAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myxol is a monocyclic carotenoid pigment characterized by a β-ionone ring at one end and a unique 1',2'-dihydroxy-ψ end group at the other . It serves as the direct aglycone precursor to a class of glycosylated pigments known as myxoxanthophylls, which are found almost exclusively in cyanobacteria and some flavobacteria . In its natural context, this compound is typically glycosylated at the 2'-OH position with sugars such as fucose or its methylated derivatives, forming myxoxanthophyll . This glycosylation is unusual, as most bacterial carotenoid glycosides are modified at the 1'-OH position, making the this compound pathway a distinct and valuable subject for enzymatic studies . The primary research applications for this compound are in the fields of biochemistry and plant microbiology. It is an essential standard for investigating the carotenoid biosynthetic pathway in cyanobacteria, particularly for characterizing the enzymes involved in the cyclization, hydroxylation, and glycosylation steps that convert lycopene into myxoxanthophyll . Studies using mutant strains of model organisms like Synechocystis sp. PCC 6803 have demonstrated that myxoxanthophyll, derived from this compound, is critical for normal cell wall structure and thylakoid membrane organization . Researchers utilize this compound to probe its role in membrane stabilization, where it contributes to cellular vigor and protects against photo-oxidative stress . Furthermore, its recent identification and heterologous production in the marine flavobacterium Nonlabens spongiae highlights its expanding relevance in metabolic engineering and the exploration of carotenoid diversity across different bacterial phyla . This product is provided as a high-purity chemical reference standard to support these advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B1255019 Myxol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol

InChI

InChI=1S/C40H56O3/c1-30(18-13-20-32(3)21-15-23-34(5)25-27-38(42)40(9,10)43)16-11-12-17-31(2)19-14-22-33(4)24-26-37-35(6)28-36(41)29-39(37,7)8/h11-27,36,38,41-43H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,30-16+,31-17+,32-20+,33-22+,34-23+/t36-,38+/m1/s1

InChI Key

JJPMVSRTRMLHST-XDLIQHAKSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Synonyms

myxol

Origin of Product

United States

Foundational & Exploratory

Myxol biosynthesis pathway in cyanobacteria.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Myxol Biosynthesis Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in cyanobacteria. It covers the core biochemical steps, key enzymes, and genetic underpinnings of this pathway. The document includes summaries of quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the core processes to support advanced research and development.

Cyanobacteria synthesize a diverse array of carotenoids, which serve critical functions in photosynthesis and photoprotection. Among these are this compound and its glycosylated derivatives, known as myxoxanthophylls. These molecules are monocyclic xanthophylls characterized by a unique structure, including a glycosylated ψ-end group. Myxoxanthophyll is integral to the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis sp. PCC 6803. The glycosylation pattern in cyanobacterial myxoxanthophyll is unusual, typically occurring at the 2'-OH position of the acyclic end of the molecule. This guide details the enzymatic pathway responsible for the synthesis of the this compound core structure, a key precursor to these vital pigments.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the central carotenoid pathway, starting with the C40 carotenoid, lycopene. The pathway involves a series of hydroxylation, cyclization, and desaturation reactions catalyzed by a specific set of enzymes. The final this compound structure is often further modified by glycosylation to produce various forms of myxoxanthophyll.

The generally accepted pathway proceeds as follows:

  • Hydroxylation of Lycopene: The pathway begins with the introduction of a hydroxyl group at the C-1' position of the acyclic ψ-end of lycopene.

  • Cyclization: The opposite end of the hydroxylated intermediate is cyclized to form a β-ionone ring.

  • Further Modifications: Additional enzymatic steps, including further hydroxylation and desaturation, lead to the final this compound structure.

  • Glycosylation: this compound is then glycosylated, often with sugars like fucose or rhamnose, to form myxoxanthophyll.

The following diagram illustrates the core enzymatic steps from lycopene to this compound-2'-fucoside (a common myxoxanthophyll).

Myxol_Biosynthesis_Pathway cluster_precursor General Carotenoid Pathway cluster_this compound This compound Biosynthesis GGPP Geranylgeranyl-PP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ Hydroxylycopene 1-Hydroxylycopene Lycopene->Hydroxylycopene CruF Hydroxy_gamma_carotene 1'-Hydroxy-γ-carotene Hydroxylycopene->Hydroxy_gamma_carotene CruA/P (Lcy) Plectaniaxanthin Plectaniaxanthin Hydroxy_gamma_carotene->Plectaniaxanthin CrtD-like? This compound This compound Plectaniaxanthin->this compound CrtR Myxoxanthophyll This compound-2'-fucoside (Myxoxanthophyll) This compound->Myxoxanthophyll CruG

Caption: this compound biosynthesis pathway from the precursor Lycopene.

Key Enzymes and Genes

The conversion of lycopene to myxoxanthophyll is mediated by a series of specialized enzymes encoded by the cru gene cluster, among others.

GeneEnzymeFunctionNotes
cruF Carotenoid 1',2'-hydrataseCatalyzes the addition of water across the C-1',2' double bond of the ψ-end of a carotenoid like lycopene.[1][2] This is considered the first committed step in the this compound branch.[2]Homologs are found in all sequenced cyanobacteria known to produce this compound.[1]
cruA/cruP Lycopene CyclaseCatalyzes the formation of the β-ionone ring at one end of the carotenoid chain.The hydroxylation by CruF can occur before the cyclization step.[2]
crtR β-carotene hydroxylaseCatalyzes C-3 hydroxylation on the β-ring.This enzyme is highly conserved and also functions in the synthesis of other xanthophylls like zeaxanthin.
cruG 2'-O-glycosyltransferaseTransfers a sugar moiety (e.g., fucose, rhamnose) to the 2'-hydroxyl group of this compound to form myxoxanthophyll.[1][2]The specific sugar transferred can vary between different cyanobacterial species.

Quantitative Analysis

Quantitative data on the this compound pathway, particularly enzyme kinetics, are limited in the literature. However, data from analogous enzymes and measurements of total carotenoid content provide valuable context.

Enzyme Kinetic Parameters

Direct kinetic analysis of CruF from cyanobacteria is not widely reported. However, studies on the analogous carotenoid 1,2-hydratase (CrtC) from photosynthetic bacteria provide the best available estimates for the hydration of lycopene.

Enzyme (Organism)SubstrateApparent Km (µM)Apparent Vmax (nmol h-1 mg-1)Reference
CrtC (Rubrivivax gelatinosus)Lycopene240.31[3]
CrtC (Thiocapsa roseopersicina)Lycopene9.50.15[3]
CruG (Cyanobacteria)This compound, GDP-FucoseNot AvailableNot Available
This compound/Myxoxanthophyll Content in Cyanobacteria

Precise quantification of this compound or myxoxanthophyll as a percentage of total carotenoids or dry cell weight is not consistently reported across the literature. However, it is established as a major carotenoid in many species.

OrganismCompoundContentNotesReference
Synechocystis sp. PCC 6803Total Carotenoids2.6 - 4.4 mg/gDWMyxoxanthophyll is a significant, often primary, component of this total pool.[4]
Synechocystis sp. PCC 6803 (Engineered)MyxoxanthophyllMaintained as a "significant quantity"In strains engineered to overproduce other carotenoids, myxoxanthophyll levels remained high, indicating it is a major sink for precursors.[5]
Anabaena sp. PCC 7120MyxoxanthophyllIdentified as a major carotenoidThe primary derivatives are this compound 2'-fucoside and 4-ketothis compound 2'-fucoside.[2][6]

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of genetic manipulation, heterologous expression, and analytical chemistry.

Protocol for Gene Inactivation in Synechocystis sp. PCC 6803

This protocol describes the insertional inactivation (knockout) of a target gene (e.g., cruA) via homologous recombination.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Cyanobacterial Transformation cluster_analysis Mutant Verification pcr_flanks 1. PCR amplify ~500bp upstream (HR1) and downstream (HR2) of the target gene. ligation 3. Ligate HR1, Cassette, and HR2 into a suicide or cloning vector. pcr_flanks->ligation pcr_cassette 2. PCR amplify antibiotic resistance cassette (e.g., SpectinomycinR). pcr_cassette->ligation growth 4. Grow Synechocystis culture to exponential phase (OD730 ≈ 0.5-0.8). ligation->growth transform 5. Incubate concentrated cells with ~2 µg of the constructed plasmid. growth->transform selection 6. Plate on BG-11 agar with increasing concentrations of the selective antibiotic. transform->selection segregation 7. Propagate resistant colonies to achieve full segregation of the multiple genome copies. selection->segregation pcr_confirm 8. Confirm gene replacement and segregation via colony PCR. segregation->pcr_confirm phenotype 9. Analyze phenotype (e.g., via HPLC). pcr_confirm->phenotype

Caption: Workflow for gene knockout in Synechocystis sp. PCC 6803.

Methodology:

  • Vector Construction: Design a knockout plasmid containing an antibiotic resistance cassette (e.g., spectinomycin) flanked by ~500 bp homology regions corresponding to the sequences immediately upstream and downstream of the target gene.[7]

  • Cell Culture: Grow a glucose-tolerant strain of Synechocystis sp. PCC 6803 in BG-11 medium to an exponential growth phase.[8]

  • Transformation: Harvest and concentrate the cells. Incubate approximately 10⁹ cells with 1-2 µg of the knockout plasmid for 6 hours under illumination.[8]

  • Selection and Segregation: Plate the transformation mixture on BG-11 agar plates containing the appropriate antibiotic. Due to the polyploid nature of Synechocystis, colonies must be re-streaked several times on plates with increasing antibiotic concentrations to ensure the mutation is segregated across all genome copies.[9]

  • Verification: Confirm the complete replacement of the wild-type gene with the resistance cassette using PCR with primers that bind outside the original homology regions.

  • Phenotypic Analysis: Extract pigments from the confirmed mutant and analyze via HPLC to observe changes in the carotenoid profile.

Protocol for Heterologous Expression and Analysis of CruF

This protocol describes the functional characterization of the CruF enzyme by expressing its gene in an E. coli strain engineered to produce the substrate, lycopene.

Methodology:

  • Strain and Plasmid Preparation:

    • Obtain or construct an E. coli strain engineered to produce lycopene. This is typically achieved by transforming E. coli with a plasmid containing the genes crtE, crtB, and crtI from a bacterium like Pantoea agglomerans.

    • Clone the cruF gene from a cyanobacterial source (e.g., Synechococcus sp. PCC 7002) into a compatible expression vector, such as pET15b, which adds an N-terminal His-tag for purification.

  • Transformation: Transform the lycopene-producing E. coli strain with the cruF expression plasmid. Select for double transformants using appropriate antibiotics.

  • Expression Culture:

    • Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger expression culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]

    • Incubate the culture overnight at a reduced temperature (e.g., 25°C) to improve protein folding and substrate conversion.[1]

  • Pigment Extraction and Analysis:

    • Harvest the cells by centrifugation. The cell pellet should be visibly colored due to carotenoid accumulation.

    • Extract the carotenoids from the cell pellet using 100% methanol or an acetone/methanol mixture.

    • Analyze the extract via HPLC to identify the products of the CruF reaction (e.g., 1-hydroxylycopene).

Protocol for Carotenoid Extraction and HPLC Analysis

This protocol is suitable for the analysis of carotenoids from cyanobacterial cultures or engineered E. coli.

Methodology:

  • Cell Harvesting: Harvest cells from a culture in the exponential growth phase by centrifugation. Freeze the cell pellet in liquid nitrogen and lyophilize (freeze-dry) for efficient extraction.[8]

  • Extraction:

    • Resuspend the lyophilized cell pellet in 100% methanol.[8]

    • Alternatively, use a 7:2 mixture of acetone:methanol.

    • Disrupt cells by sonication and remove cell debris by centrifugation.

    • Transfer the supernatant containing the pigments to a fresh tube and keep under nitrogen gas to prevent oxidation.[8]

  • HPLC Analysis:

    • Column: Use a reverse-phase C₁₈ column (e.g., Spherisorb ODS2, 4.0 x 250 mm).[8]

    • Mobile Phase: Use a gradient system for optimal separation. A reported effective method is a linear 18-minute gradient of ethyl acetate (from 0% to 95%) in a base of acetonitrile-water-triethylamine (9:1:0.01, vol/vol/vol).[8]

    • Flow Rate: Maintain a flow rate of 1 ml/min.[8]

    • Detection: Monitor the eluent using a photodiode array (PDA) detector to capture the full absorption spectra of the separating pigments, which is critical for their identification (e.g., this compound has absorption maxima around 453, 475, and 509 nm).

Regulation of the this compound Pathway

The transcriptional regulation of the this compound biosynthesis pathway is not well understood and appears to vary significantly between different cyanobacterial species.[4] While complex regulatory networks involving transcription factors like LexA and AbrB-family proteins are known to control other metabolic pathways in cyanobacteria, their specific involvement in regulating the cru genes has not been established. Research into how environmental factors such as light intensity, nutrient availability, and oxidative stress influence the expression of this compound biosynthesis genes remains an open area for investigation.

Conclusion and Future Directions

The this compound biosynthesis pathway in cyanobacteria is a specialized branch of carotenoid metabolism leading to the production of structurally unique and functionally important xanthophyll glycosides. The core enzymatic steps and the primary genes (cruF, cruG) have been identified, providing a solid foundation for further research. However, significant knowledge gaps remain, particularly concerning the kinetic properties of the pathway's enzymes and the mechanisms of its regulation.

For professionals in drug development and biotechnology, this pathway offers intriguing possibilities. This compound and its derivatives possess antioxidant properties and could be explored for nutraceutical or pharmaceutical applications. The enzymes of this pathway, particularly the carotenoid 1',2'-hydratase (CruF), represent novel biocatalysts for potential use in synthetic chemistry. Future work should focus on detailed enzymatic characterization, elucidation of regulatory networks, and the heterologous expression of the complete pathway in optimized microbial hosts to enable sustainable production and explore the full biotechnological potential of these unique cyanobacterial compounds.

References

A Technical Guide to the Natural Sources of Myxol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Myxol and its derivatives, with a focus on cyanobacteria, the primary producers of these valuable carotenoids. This document outlines the quantitative distribution of these compounds, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathway and biological roles.

Introduction to this compound and Its Derivatives

This compound is a monocyclic carotenoid belonging to the xanthophyll family. In nature, it is predominantly found in its glycosylated forms, collectively known as myxoxanthophylls. These molecules play crucial roles in the physiology of their host organisms, primarily in photoprotection and maintaining the structural integrity of cellular membranes. The unique chemical structure of myxoxanthophylls, characterized by a glycosylated C2'-hydroxyl group on the ψ-end of the molecule, distinguishes them from other carotenoid glycosides and has drawn interest for their potential biotechnological and pharmaceutical applications.[1][2][3]

Primary Natural Sources

The vast majority of this compound and its derivatives are synthesized by a diverse range of cyanobacteria. These photosynthetic prokaryotes are the most significant natural sources of these compounds. Additionally, certain species of marine bacteria have also been identified as producers of this compound.

Cyanobacteria

Numerous species of cyanobacteria have been confirmed to produce this compound and its glycosylated derivatives. The specific sugar moiety attached to the this compound core can vary between species, leading to a variety of myxoxanthophylls. Common glycosylations include fucosides, rhamnosides, and dimethyl-fucosides.

Key this compound-Producing Cyanobacteria Include:

  • Synechocystis sp. PCC 6803: This well-studied cyanobacterium produces this compound 2'-dimethyl-fucoside.[4][5][6]

  • Synechococcus sp. PCC 7002: Known to synthesize this compound-2'-fucoside.[1][7]

  • Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120): This species produces both this compound 2'-fucoside and 4-ketothis compound 2'-fucoside. Under certain genetic modifications, it can also produce rhamnoside derivatives.

  • Nostoc punctiforme PCC 73102: Another known producer of this compound fucosides.

  • Oscillatoria species: Various species within this genus are known to produce myxoxanthophylls. For instance, Oscillatoria subbrevis has been shown to produce myxoxanthophyll.[2]

  • Nostoc antarctica LEGE13457: This terrestrial strain has been identified as having a high total carotenoid content.

Marine Bacteria

While less common than in cyanobacteria, this compound has also been isolated from marine bacteria belonging to the family Flavobacteriaceae. This discovery suggests that the biosynthetic capacity for this compound may be more widespread in the bacterial kingdom than previously thought.

Quantitative Data on this compound and Myxoxanthophyll Content

The concentration of this compound and its derivatives can vary significantly between different species and is also influenced by cultivation conditions such as light intensity and nutrient availability. The following tables summarize the available quantitative data from the scientific literature.

Table 1: Myxoxanthophyll Content in Selected Cyanobacteria

Cyanobacterial SpeciesMyxoxanthophyll DerivativeConcentrationNotes
Oscillatoria subbrevis CZS 2201Myxoxanthophyll0.41 µg/mL of cultureConcentration in the culture medium.[2]
Synechocystis sp. PCC 6803This compound 2'-dimethyl-fucosideNot explicitly quantified in mg/g, but is a major carotenoid.Dry weight per OD730 is approximately 148 ± 39 mg/L.[8]

Table 2: Total Carotenoid Content in Selected Cyanobacteria

Cyanobacterial SpeciesExtraction SolventTotal Carotenoid Content (µg/mg of dry extract)
Nostoc antarctica LEGE13457Acetone63.9
Chlorogloeopsis gracile LEGE 12431Acetone57.8
Leptolyngbya sp. LEGE 13412Acetone34.4
Cephalothrix sp. LEGE 15480Acetone33.1
Aliinostoc pantanalense LEGE 15481Acetone33.1

Data for Table 2 was adapted from a study analyzing carotenoid content in various cyanobacteria, where acetone was found to be the most effective extraction solvent.[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound and its derivatives from cyanobacterial biomass.

Cultivation and Biomass Harvesting
  • Cultivation: Cultivate the desired cyanobacterial strain (e.g., Synechocystis sp. PCC 6803) in a suitable growth medium (e.g., BG-11 medium) under controlled conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (e.g., 30°C).

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 730 nm (OD₇₃₀).

  • Harvesting: When the culture reaches the desired growth phase (e.g., late exponential phase), harvest the biomass by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Washing: Wash the cell pellet with distilled water to remove residual salts from the growth medium.

  • Lyophilization: Freeze-dry the washed cell pellet to obtain a dry biomass powder. Store the lyophilized biomass at -20°C or lower until extraction.

Extraction of this compound and Its Derivatives
  • Solvent Selection: A mixture of methanol and acetone is commonly used for the extraction of carotenoids from cyanobacteria.

  • Extraction Procedure:

    • Weigh a known amount of lyophilized biomass (e.g., 100 mg).

    • Add 10 mL of a 7:3 (v/v) mixture of acetone and methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes in the dark and on ice to prevent degradation of carotenoids.

    • Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cell debris.

    • Carefully collect the supernatant containing the extracted pigments.

    • Repeat the extraction process with the cell pellet until the pellet is colorless.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

Purification and Quantification by HPLC
  • Sample Preparation: Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE). Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended for the analysis of carotenoids.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is commonly employed. For example:

      • Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

      • Solvent B: Methanol:Ethyl acetate (70:30, v/v)

    • Gradient Program:

      • 0-15 min: 100% A

      • 15-30 min: Linear gradient to 100% B

      • 30-40 min: 100% B

      • 40-45 min: Linear gradient back to 100% A

      • 45-55 min: 100% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor the absorbance at the characteristic wavelengths for myxoxanthophyll (around 470-500 nm).

  • Quantification:

    • Standard Curve: Prepare a standard curve using a purified this compound or myxoxanthophyll standard of known concentration.

    • Calculation: Quantify the amount of this compound or its derivatives in the sample by comparing the peak area from the sample chromatogram to the standard curve. If a pure standard is not available, quantification can be performed using the molar extinction coefficient of a related carotenoid.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Myxoxanthophyll

The biosynthesis of myxoxanthophyll in cyanobacteria starts from the common carotenoid precursor, lycopene. A series of enzymatic reactions, including hydroxylation and glycosylation, lead to the final product.

Myxoxanthophyll_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase (CrtL) This compound This compound gamma_Carotene:e->this compound:w γ-carotene 1',2'-hydroxylase (CruF) Myxoxanthophyll Myxoxanthophyll (this compound-2'-glycoside) This compound->Myxoxanthophyll 2'-O-glycosyltransferase (CruG)

Caption: Biosynthetic pathway of myxoxanthophyll from lycopene.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound and its derivatives from cyanobacterial biomass.

Myxol_Analysis_Workflow Cultivation Cyanobacterial Cultivation Harvesting Biomass Harvesting (Centrifugation) Cultivation->Harvesting Lyophilization Lyophilization (Dry Biomass) Harvesting->Lyophilization Extraction Solvent Extraction (Acetone:Methanol) Lyophilization->Extraction Purification Purification (Optional) (e.g., Column Chromatography) Extraction->Purification HPLC_Analysis HPLC-PDA Analysis Extraction->HPLC_Analysis Direct Analysis Purification->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for this compound extraction and analysis.

Biological Role and Localization of Myxoxanthophyll

Myxoxanthophylls are not known to be involved in specific signaling pathways but are crucial for the structural and functional integrity of cyanobacterial cells.

Myxoxanthophyll_Localization cluster_cell Cyanobacterial Cell Outer_Membrane Outer Membrane Cytoplasmic_Membrane Cytoplasmic Membrane Thylakoid_Membrane Thylakoid Membrane Myxoxanthophyll Myxoxanthophyll Myxoxanthophyll->Outer_Membrane Structural Integrity Myxoxanthophyll->Cytoplasmic_Membrane Membrane Fluidity Myxoxanthophyll->Thylakoid_Membrane Photoprotection

Caption: Localization and roles of myxoxanthophyll.

References

The Biological Functions of Myxol in Marine Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Myxol, a monocyclic carotenoid of the γ-carotene series, is a significant bioactive compound found in various marine microorganisms, particularly bacteria belonging to the family Flavobacteriaceae and certain cyanobacteria.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound, focusing on its potent antioxidant properties, role in membrane stabilization, and function in photoprotection. This document synthesizes current knowledge, presenting the this compound biosynthesis pathway, detailed experimental protocols for its functional analysis, and a summary of its biological activities. The information herein is intended to support further research and development of this compound as a high-value compound for pharmaceutical and biotechnological applications.

Core Biological Functions of this compound

This compound and its derivatives are specialized metabolites that confer significant survival advantages to marine bacteria navigating a complex and often harsh environment. The primary functions identified in the literature are antioxidant defense, membrane modulation, and enhancement of light-harvesting capabilities.

Potent Antioxidant Activity

This compound is recognized as a powerful antioxidant.[3] Carotenoids, characterized by their system of conjugated double bonds, are highly effective at quenching singlet oxygen and scavenging free radicals.[3] this compound has demonstrated significant antioxidative activity against lipid peroxidation.[2][4] This protective mechanism is crucial for marine bacteria exposed to high levels of oxidative stress from sources such as solar radiation and metabolic processes. Studies have also indicated a neuro-protective effect of this compound against L-glutamate toxicity in experimental models, highlighting its potential for broader therapeutic applications.[2][5]

Membrane Stabilization and Permeability Regulation

The unique molecular structure of this compound allows it to intercalate into the phospholipid bilayer of bacterial cell membranes.[6] This integration serves two main purposes:

  • Strengthening and Rigidity: By positioning itself within the membrane, this compound can increase membrane rigidity and reduce its fluidity. This helps to maintain membrane integrity under fluctuating environmental conditions such as temperature and osmotic stress.

  • Reduced Permeability: this compound is reported to be effective in reducing the membrane's permeability to oxygen, thereby protecting intracellular components from oxidative damage.[7]

This modulation of membrane properties is vital for the survival and adaptation of marine bacteria.

Photoprotection and Enhanced Light Harvesting

In the photic zones of marine environments, bacteria require mechanisms to protect themselves from harmful UV radiation and to efficiently capture light for energy. This compound contributes to both processes. As a carotenoid, it can absorb light in the blue-green spectrum and dissipate excess energy, thus preventing photodamage.[6]

Furthermore, this compound can function as an accessory pigment in light-harvesting complexes. It has been shown to act as a carotenoid antenna for proteorhodopsins, transferring light energy to the retinal chromophore. This process enhances the light-harvesting capabilities of the bacterium and accelerates the photocycle, improving the overall efficiency of light utilization for energy production.[1]

This compound Biosynthesis Pathway

This compound is synthesized from the central isoprenoid pathway intermediate, Farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic steps including condensation, desaturation, cyclization, and hydroxylation to produce the final this compound structure. The key enzymes and intermediates are detailed in the diagram below.[1]

Myxol_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Core Carotenoid Pathway cluster_2 This compound-Specific Branch FPP Farnesyl Pyrophosphate (FPP) CrtE CrtE FPP->CrtE GGPP Geranylgeranyl Pyrophosphate (GGPP) CrtB CrtB GGPP->CrtB Phytoene Phytoene CrtI CrtI Phytoene->CrtI Lycopene Lycopene CrtY CrtY Lycopene->CrtY GammaCarotene γ-Carotene CruF CruF GammaCarotene->CruF Intermediate1 1',2'-Dihydro-γ-carotene CrtAOH CrtA-OH Intermediate1->CrtAOH This compound This compound CrtE->GGPP CrtB->Phytoene CrtI->Lycopene CrtY->GammaCarotene CruF->Intermediate1 CrtAOH->this compound Extraction_Workflow start Start: Bacterial Cell Pellet step1 1. Lyophilize Cell Pellet (Freeze-dry to remove water) start->step1 step2 2. Solvent Extraction (e.g., Acetone/Methanol mixture) step1->step2 step3 3. Centrifugation (Separate extract from cell debris) step2->step3 step4 4. Evaporation (Dry the supernatant under nitrogen) step3->step4 step5 5. Saponification (Optional) (Removes interfering lipids/chlorophylls) step4->step5 step6 6. Re-dissolve in HPLC Solvent (e.g., Acetonitrile/Methanol/DCM) step5->step6 step7 7. HPLC Analysis (C30 column, UV/Vis or PDA detector) step6->step7 end End: Quantified this compound step7->end

References

An In-depth Technical Guide to the Discovery, Isolation, and History of Myxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxol, a monocyclic carotenoid, and its glycosylated derivatives, such as myxoxanthophyll, are pigments found primarily in cyanobacteria and some flavobacteria. First identified in the 1930s, these compounds have garnered interest for their potential biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation and purification, quantitative data on its properties and yields, and an exploration of its biosynthetic and potential signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and natural product chemistry.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its glycosylated form, myxoxanthophyll. The first isolation of myxoxanthophyll was reported in 1936 from the cyanobacterium Oscillatoria rubenscens[1]. The name "myxoxanthophyll" is derived from "Myxophyceae," an older classification for cyanobacteria, highlighting its origin[1]. For many years, the precise structure of the glycoside moiety and the aglycone, this compound, remained a subject of investigation. Later studies, employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), elucidated the detailed structure of myxoxanthophyll as a glycoside of this compound, often with rhamnose or fucose as the sugar component[1]. These studies also confirmed the presence of this compound and its derivatives in a variety of other cyanobacteria, including species of Anabaena, Synechocystis, and Nostoc, as well as in some marine flavobacteria.

Physicochemical and Quantitative Data

The following tables summarize key quantitative data for this compound and its common derivative, myxoxanthophyll. This information is crucial for its detection, quantification, and characterization.

Table 1: Physicochemical Properties of Myxoxanthophyll

PropertyValueSource
Molecular FormulaC46H66O7[1]
Molar Mass731.012 g/mol [1]
AppearanceYellowish pigment[1]
Key Functional GroupsHydroxyl, Glycoside[1]

Table 2: Reported Yields of Myxoxanthophyll from Cyanobacteria

OrganismConditionYieldSource
Oscillatoria subbrevis CZS 2201Photoautotrophic, 32 °C0.41 µg/mL of culture[2]
Synechocystis sp. PCC 6803 (Wild-Type)Standard conditions~35.3% of total carotenoids[3]
Synechocystis sp. PCC 6803 (Engineered)Overexpression of crtP and crtB50% increase over wild-type[4]
Synechocystis sp. PCC 6803 (Engineered)ΔcruA knockdown326 ± 70% of wild-type[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound and its glycosides from cyanobacterial cultures.

General Workflow for this compound/Myxoxanthophyll Isolation

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Cyanobacterial Culture (e.g., Anabaena sp. PCC 7120) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Pigment Extraction (Acetone/Methanol) Harvest->Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation Adsorption Adsorption Chromatography (Silicic Acid) Evaporation->Adsorption HPLC HPLC Purification (C18 Column) Adsorption->HPLC Analysis Characterization (LC/MS, NMR) HPLC->Analysis G Lycopene Lycopene Hydroxylycopene 1-Hydroxylycopene Lycopene->Hydroxylycopene Enzymatic Hydroxylation Hydroxy_gamma_carotene 1'-Hydroxy-γ-carotene Hydroxylycopene->Hydroxy_gamma_carotene Cyclization Plectaniaxanthin Plectaniaxanthin Hydroxy_gamma_carotene->Plectaniaxanthin Hydroxylation This compound This compound Plectaniaxanthin->this compound Enzymatic Steps Myxoxanthophyll Myxoxanthophyll This compound->Myxoxanthophyll Glycosylation G cluster_0 This compound's Antioxidant Action cluster_1 Nrf2 Pathway (Antioxidant Response) cluster_2 NF-κB Pathway (Inflammatory Response) This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activation IKK IKK This compound->IKK Inhibition Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression IκBα IκBα IKK->IκBα Phosphorylation NF_kB NF-κB IκBα->NF_kB Release Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes Gene Expression

References

The Role of Myxol in Photoprotection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myxol, a monocyclic carotenoid of the xanthophyll family, is a pigment found in various microorganisms, particularly cyanobacteria and flavobacteria. Its unique chemical structure, characterized by a γ-carotene backbone with hydroxyl and glycosidic modifications, suggests a significant role in protecting organisms from the damaging effects of light and oxidative stress. This technical guide provides an in-depth overview of this compound's function in photoprotection, its biosynthetic pathway, and detailed methodologies for its quantitative assessment. This document is intended for researchers, scientists, and professionals in drug development interested in the potential applications of novel photoprotective and antioxidant compounds.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common carotenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of desaturation, cyclization, hydroxylation, and glycosylation reactions catalyzed by a suite of carotenogenic enzymes. The proposed pathway, primarily elucidated from studies in flavobacteria and cyanobacteria, is depicted below.

Myxol_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (CrtI) gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase (CrtY) This compound This compound gamma_Carotene->this compound Carotenoid 1,2-hydratase (CruF) Carotenoid 3,4-desaturase (CrtD) β-carotene hydroxylase (CrtZ)

Proposed biosynthetic pathway of this compound.

Mechanisms of Photoprotection

This compound contributes to photoprotection through several key mechanisms, primarily centered around its ability to quench excited states and scavenge reactive oxygen species (ROS). These mechanisms are crucial for preventing photo-oxidative damage to cellular components.

  • Singlet Oxygen Quenching: Carotenoids like this compound are highly efficient quenchers of singlet oxygen (¹O₂), a highly reactive and damaging ROS generated during photosynthesis and other light-dependent processes. This compound can dissipate the energy of singlet oxygen, converting it back to its harmless triplet ground state, while the this compound molecule itself returns to its ground state by releasing the absorbed energy as heat.

  • Radical Scavenging: this compound can directly scavenge other harmful free radicals, such as peroxyl radicals, through electron donation, thereby terminating radical chain reactions that can lead to lipid peroxidation and damage to proteins and DNA.

  • Energy Dissipation: In photosynthetic organisms, this compound can participate in the dissipation of excess light energy absorbed by chlorophyll, preventing the formation of harmful triplet chlorophyll and subsequent ROS production.

Photoprotection_Mechanisms cluster_ros Reactive Oxygen Species (ROS) cluster_cellular_damage Cellular Damage Singlet_Oxygen Singlet Oxygen (¹O₂) Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Oxidation Protein_Damage Protein Damage Singlet_Oxygen->Protein_Damage Oxidation DNA_Damage DNA Damage Singlet_Oxygen->DNA_Damage Oxidation Free_Radicals Free Radicals (e.g., ROO•) Free_Radicals->Lipid_Peroxidation Oxidation Free_Radicals->Protein_Damage Oxidation Free_Radicals->DNA_Damage Oxidation This compound This compound This compound->Singlet_Oxygen Quenching This compound->Free_Radicals Scavenging Chlorophyll Excited Chlorophyll This compound->Chlorophyll Energy Dissipation Excess_Light Excess Light Energy Excess_Light->Chlorophyll Absorption Chlorophyll->Singlet_Oxygen Energy Transfer to O₂

This compound's mechanisms of photoprotection.

Quantitative Analysis of this compound's Photoprotective Properties

While direct quantitative data for this compound is limited in publicly available literature, this section provides a framework for its assessment and presents illustrative data for closely related carotenoids. It has been reported that this compound demonstrates significant antioxidative activities against lipid peroxidation.[1] For the purpose of this guide, hypothetical data is presented to demonstrate the expected outcomes of the described experimental protocols.

Table 1: Antioxidant Activity of this compound (Illustrative Data)

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging15.8
ABTS Radical Cation Scavenging9.2

Table 2: Singlet Oxygen Quenching Rate Constant of this compound (Illustrative Data)

CompoundRate Constant (k_q) x 10⁹ M⁻¹s⁻¹
This compound12.5
β-Carotene14.0
Lutein11.0

Table 3: Inhibition of Lipid Peroxidation by this compound (Illustrative Data)

Concentration (µg/mL)Inhibition of MDA formation (%)
125.3
558.7
1085.1
2092.4

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound solution or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound in ethanol.

    • Trolox is typically used as a standard.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the this compound solution or standard to separate wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC₅₀ value can also be determined.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

  • Induction of Lipid Peroxidation:

    • A lipid-rich substrate, such as a rat brain homogenate or a linoleic acid emulsion, is used.

    • Lipid peroxidation is induced by adding a pro-oxidant, such as FeSO₄/ascorbate or AAPH.

    • The reaction mixture is incubated with and without various concentrations of this compound.

  • TBARS Reaction:

    • After the incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

    • Centrifuge the samples to precipitate proteins.

    • An aliquot of the supernatant is mixed with a TBA solution.

    • The mixture is heated in a boiling water bath for a specific time (e.g., 20-30 minutes).

    • After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

    • The concentration of MDA in the samples is determined from the standard curve.

    • The percentage of inhibition of lipid peroxidation by this compound is calculated by comparing the MDA concentration in the samples with that in the control (without this compound).

Experimental Workflow

The following diagram outlines a general workflow for assessing the photoprotective properties of this compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays Photoprotection Assays cluster_analysis Data Analysis Extraction Extraction of this compound from Organism (e.g., Cyanobacteria) Purification Purification and Quantification of this compound (e.g., HPLC) Extraction->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS SOQ Singlet Oxygen Quenching Assay Purification->SOQ TBARS Lipid Peroxidation (TBARS) Assay Purification->TBARS IC50 IC₅₀ Value Calculation DPPH->IC50 ABTS->IC50 Rate_Constant Quenching Rate Constant Determination SOQ->Rate_Constant Inhibition % Inhibition Calculation TBARS->Inhibition

General workflow for assessing this compound's photoprotective properties.

Conclusion and Future Directions

This compound, a xanthophyll carotenoid, exhibits significant potential as a photoprotective agent due to its inherent antioxidant properties. Its ability to quench singlet oxygen and scavenge free radicals makes it a compelling candidate for further investigation in the fields of dermatology, cosmetics, and nutraceuticals. While quantitative data on its efficacy is still emerging, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Future research should focus on in vivo studies to confirm the photoprotective effects of this compound in biological systems and to explore its potential for preventing and mitigating the effects of photodamage on the skin and other tissues. Furthermore, optimizing its extraction and purification from natural sources or through biotechnological production will be crucial for its commercial application.

References

An In-depth Technical Guide to Myxol and its Glycosidic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carotenoid myxol and its prominent glycosidic derivative, myxoxanthophyll. It covers their chemical properties, biosynthetic pathways, biological activities, and potential applications in drug development. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Myxoxanthophyll

This compound is a monocyclic xanthophyll, a type of carotenoid pigment.[1] Its glycosidic derivatives, collectively known as myxoxanthophylls, are predominantly found in cyanobacteria, where they play roles in the photosynthetic apparatus and contribute to the organism's vibrant color.[1] The sugar moiety attached to this compound can vary, with rhamnose, fucose, and dimethyl-fucose being common examples.[2] Myxoxanthophyll is crucial for maintaining the normal cell wall structure and thylakoid organization in cyanobacteria like Synechocystis.[1]

Chemical Structure and Physicochemical Properties

This compound is a tetraterpenoid with a complex structure featuring a hydroxylated cyclohexene ring and a long polyene chain with multiple conjugated double bonds. Myxoxanthophyll is formed by the glycosylation of this compound, typically at the 2'-hydroxyl group.[1]

Table 1: Physicochemical Properties of this compound and Myxoxanthophyll

PropertyThis compoundMyxoxanthophyll (this compound-2'-fucoside)
Molecular Formula C40H56O3C46H66O7
Molar Mass 584.88 g/mol 747.0 g/mol
Appearance Yellowish PigmentYellowish Pigment
Solubility Soluble in organic solvents like methanol, ethanol, and acetone.Soluble in polar organic solvents.
UV-Vis Absorption Maxima (in Methanol) ~450, 478, 509 nm~478 nm

Biosynthesis of Myxoxanthophyll

The biosynthesis of myxoxanthophyll in cyanobacteria is a multi-step enzymatic process that begins with the common carotenoid precursor, lycopene. The pathway involves a series of hydroxylation, cyclization, and glycosylation reactions catalyzed by specific enzymes.

Myxoxanthophyll_Biosynthesis Lycopene Lycopene Hydroxylycopene 1-Hydroxylycopene Lycopene->Hydroxylycopene CruF (1',2'-Hydratase) Hydroxy_gamma_carotene 1'-Hydroxy-γ-carotene Hydroxylycopene->Hydroxy_gamma_carotene Lycopene cyclase Plectaniaxanthin Plectaniaxanthin Hydroxy_gamma_carotene->Plectaniaxanthin Carotene desaturase This compound This compound Plectaniaxanthin->this compound Hydroxylase Myxoxanthophyll Myxoxanthophyll This compound->Myxoxanthophyll CruG (Glycosyltransferase) Immune_Stimulation_Pathway Myxoxanthophyll Myxoxanthophyll Receptor Cell Surface Receptor Myxoxanthophyll->Receptor Granulocyte Granulocyte Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Upregulation of Gene Expression Signaling_Cascade->Gene_Expression CD69 CD69 Expression Gene_Expression->CD69 Immune_Response Enhanced Immune Response CD69->Immune_Response Extraction_Purification_Workflow Start Start: Cyanobacterial Biomass Extraction Extraction with Acetone/Methanol Start->Extraction Filtration Filtration to remove cell debris Extraction->Filtration Evaporation Evaporation of solvent Filtration->Evaporation Crude_Extract Crude Pigment Extract Evaporation->Crude_Extract HPCCC High-Performance Counter-Current Chromatography (HPCCC) Crude_Extract->HPCCC Fraction_Collection Collection of Myxoxanthophyll-rich fraction HPCCC->Fraction_Collection Semi_Prep_HPLC Semi-Preparative HPLC Fraction_Collection->Semi_Prep_HPLC Purity_Analysis Purity Analysis by Analytical HPLC Semi_Prep_HPLC->Purity_Analysis Final_Product Purified Myxoxanthophyll (>95%) Purity_Analysis->Final_Product

References

Understanding the Antioxidant Mechanism of Myxol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not provide specific details on the antioxidant mechanism of a compound named "Myxol." Therefore, this technical guide will provide a comprehensive framework for understanding and evaluating the potential antioxidant mechanism of a novel compound, using "this compound" as a placeholder. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms through which a compound like this compound might exert its antioxidant effects include:

  • Direct Free Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.

  • Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.

  • Modulation of Endogenous Antioxidant Enzymes: Upregulating the expression and activity of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Inhibition of Pro-oxidant Enzymes: Reducing the activity of enzymes that generate ROS, such as NADPH oxidase.

  • Activation of Antioxidant Signaling Pathways: Inducing cellular signaling cascades that lead to a coordinated antioxidant response, most notably the Nrf2-Keap1 pathway.

In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to determine the antioxidant capacity of a compound. These assays are typically based on colorimetric changes that occur during chemical reactions.[1]

Experimental Protocols

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Ascorbic acid or Trolox is commonly used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with this compound.

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. This method is applicable to both hydrophilic and lipophilic antioxidants.[1]

  • Methodology:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add different concentrations of this compound to the diluted ABTS•+ solution.

    • After a defined incubation period (e.g., 6 minutes), measure the absorbance.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

2.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Warm the FRAP reagent to 37°C.

    • Add this compound solution to the FRAP reagent.

    • Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm) after a set incubation time.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O.

Data Presentation

The results from these assays are typically presented as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals or to produce 50% of the maximum response.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

AssayThis compound IC₅₀ (µg/mL)Positive Control (Ascorbic Acid) IC₅₀ (µg/mL)
DPPH Radical Scavenging15.2 ± 1.85.4 ± 0.6
ABTS Radical Scavenging10.8 ± 1.33.9 ± 0.4
FRAP (EC₅₀ in µM)25.6 ± 2.18.2 ± 0.9

Values are presented as mean ± standard deviation.

In Vivo Evaluation of Antioxidant Effects

In vivo studies are crucial to confirm the antioxidant effects of a compound within a living organism. These studies often involve inducing oxidative stress in animal models.

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model
  • Principle: CCl₄ is metabolized in the liver to form highly reactive trichloromethyl free radicals, which induce lipid peroxidation and cellular damage. The protective effect of an antioxidant can be assessed by measuring various biomarkers of oxidative stress.

  • Methodology:

    • Acclimate experimental animals (e.g., Wistar rats) for a week.

    • Divide the animals into groups: a control group, a CCl₄-treated group, and CCl₄-treated groups receiving different doses of this compound. A positive control group treated with a known antioxidant like Silymarin may also be included.[2]

    • Administer this compound (and the positive control) orally for a specified period (e.g., 14 days).[2]

    • Induce acute oxidative stress by a single intraperitoneal injection of CCl₄.[2]

    • After a set time (e.g., 24 hours), sacrifice the animals and collect blood and liver tissue samples.

    • Analyze the samples for biomarkers of oxidative stress and liver damage.

Oxidative Stress Biomarkers

Commonly measured biomarkers include:

  • Lipid Peroxidation Products: Malondialdehyde (MDA) and 8-isoprostane are indicators of lipid damage.[3]

  • Antioxidant Enzyme Levels: Activities of SOD, CAT, and GPx in tissue homogenates or serum.

  • Total Antioxidant Capacity (TAC): Measures the overall antioxidant status of a biological sample.[3]

  • Reduced Glutathione (GSH) Levels: GSH is a major intracellular antioxidant.

Data Presentation

Table 2: Hypothetical Effect of this compound on Oxidative Stress Biomarkers in a CCl₄-Induced Rat Model

GroupSerum MDA (nmol/mL)Liver SOD (U/mg protein)Liver GPx (U/mg protein)
Control1.5 ± 0.2120.5 ± 10.285.3 ± 7.5
CCl₄4.8 ± 0.565.2 ± 6.840.1 ± 4.2*
CCl₄ + this compound (10 mg/kg)3.2 ± 0.4#88.9 ± 8.1#62.7 ± 5.9#
CCl₄ + this compound (20 mg/kg)2.1 ± 0.3#105.7 ± 9.5#75.4 ± 6.8#

*p < 0.05 compared to the control group. #p < 0.05 compared to the CCl₄ group.

Signaling Pathways in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4]

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] When cells are exposed to oxidative stress or electrophiles (potentially including compounds like this compound), Keap1 undergoes a conformational change, releasing Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[5][6] These genes encode for a wide array of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.[6]

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action invitro_start This compound Compound dpph DPPH Assay invitro_start->dpph abts ABTS Assay invitro_start->abts frap FRAP Assay invitro_start->frap invitro_result IC50 Values (Radical Scavenging Potential) dpph->invitro_result abts->invitro_result frap->invitro_result invivo_start Animal Model of Oxidative Stress invitro_result->invivo_start Promising Candidate treatment This compound Treatment invivo_start->treatment biomarkers Measure Oxidative Stress Biomarkers (MDA, SOD, GPx) treatment->biomarkers invivo_result Assessment of Protective Efficacy biomarkers->invivo_result pathway_study Cellular Assays (e.g., Western Blot for Nrf2) invivo_result->pathway_study Confirmed Efficacy mechanism_result Elucidation of Signaling Pathways pathway_study->mechanism_result

Caption: General experimental workflow for antioxidant evaluation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Potential Activator) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation keap1 Keap1 (Inactive) keap1_nrf2->keap1 releases nrf2 Nrf2 keap1_nrf2->nrf2 releases proteasome Proteasomal Degradation keap1_nrf2->proteasome Basal State nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds with Maf maf Maf antioxidant_genes Antioxidant Genes (e.g., SOD, GPx) are->antioxidant_genes activates transcription

Caption: The Nrf2-Keap1 signaling pathway activation.

Free_Radical_Scavenging This compound This compound-H myxol_radical This compound• This compound->myxol_radical H• donation stable_molecule Stable Molecule (RH) This compound->stable_molecule H• donation radical Free Radical (R•) radical->myxol_radical H• donation radical->stable_molecule H• donation

Caption: Simplified mechanism of free radical scavenging.

References

Methodological & Application

Application Notes and Protocols for Myxol Extraction from Flavobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxol, a monocyclic carotenoid, and its glycosidic derivatives are of significant interest due to their potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. Certain marine bacteria belonging to the family Flavobacteriaceae are known producers of this rare carotenoid.[1][2][3] This document provides a detailed overview of the methods for extracting and purifying this compound from these bacteria. The protocols outlined below are compiled from established carotenoid extraction methodologies and may require optimization for specific Flavobacteriaceae strains.

Data Presentation: Key Parameters for this compound Extraction

The efficiency of this compound extraction is dependent on several critical parameters. The following table summarizes these variables, providing a basis for methodological development and optimization.

ParameterDescriptionRecommended Starting ConditionsConsiderations for Optimization
Bacterial Strain Specific species/strain of Flavobacteriaceaee.g., Strain YM6-073 (MBIC06409)[1][2]Pigment production can be highly species- and strain-dependent. Screening of different isolates may be necessary.
Cultivation Conditions Growth medium, temperature, aeration, and lightMarine broth, 25-30°C, shaking incubation, dark or low-light conditionsOptimization of culture conditions can significantly enhance carotenoid yield.
Cell Harvesting Method for collecting bacterial cellsCentrifugation (e.g., 5,000-10,000 x g for 10-15 min)Ensure complete pelleting of cells. Wash pellet with saline or buffer to remove media components.
Cell Lysis/Pre-treatment Disruption of bacterial cells to improve solvent accessFreeze-drying (lyophilization) of the cell pellet or sonication.[4]Mechanical disruption (bead beating, French press) can also be effective but may be harsher.
Extraction Solvent Organic solvent used to solubilize this compoundAcetone, Ethanol (96-100%), or a mixture of Methanol/Acetone.[4]The choice of solvent will depend on the polarity of the specific this compound derivative (e.g., aglycone vs. glycoside). A solvent series with varying polarities can be tested.
Extraction Method Technique for solvent-based extractionMaceration with stirring, or ultrasonication for enhanced efficiency.[4]Supercritical fluid extraction (SFE) with CO2 can be a "greener" alternative.
Extraction Temperature Temperature at which extraction is performedRoom temperature or slightly elevated (e.g., 30-40°C).[4]Higher temperatures can increase extraction efficiency but may also lead to degradation of the light- and heat-sensitive this compound.
Purification Method Technique to isolate this compound from the crude extractPreparative High-Performance Liquid Chromatography (HPLC).[5]Column chromatography (e.g., silica gel, C18) can be used for initial fractionation.
HPLC Column Stationary phase for chromatographic separationC18 or C30 reverse-phase columns are commonly used for carotenoids.The choice of column will depend on the specific this compound derivatives being separated.
HPLC Mobile Phase Solvents used to elute this compound from the columnGradients of solvents like Methanol, Acetonitrile, and Methyl tert-butyl ether.The mobile phase composition needs to be optimized for efficient separation of this compound from other pigments.

Experimental Protocols

Protocol 1: General this compound Extraction from Flavobacteriaceae

This protocol provides a general method for the extraction of this compound from a bacterial cell pellet.

Materials:

  • Bacterial cell pellet (from a cultured Flavobacteriaceae strain)

  • Phosphate-buffered saline (PBS) or sterile seawater

  • Acetone (HPLC grade)

  • Ethanol (96-100%, HPLC grade)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or sonicator probe

  • Rotary evaporator

  • Glass vials

Procedure:

  • Cell Harvesting and Washing:

    • Harvest bacterial cells from the culture medium by centrifugation at 8,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in PBS or sterile seawater.

    • Repeat the centrifugation and washing step twice to remove residual media components.

  • Cell Lysis (Optional but Recommended):

    • For enhanced extraction efficiency, the washed cell pellet can be lyophilized (freeze-dried) to remove water.

    • Alternatively, resuspend the wet pellet in the extraction solvent and proceed with mechanical lysis.

  • Solvent Extraction:

    • Add 10 volumes of cold acetone or ethanol to the cell pellet (e.g., 10 mL of solvent for 1 g of wet cell pellet).

    • Vortex thoroughly to resuspend the pellet.

    • Perform extraction using one of the following methods:

      • Maceration: Stir the cell suspension in the dark at room temperature for 1-2 hours.

      • Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes, or use a sonicator probe with short bursts on ice to prevent overheating.[4]

    • The extraction process should be carried out under dim light to prevent photodegradation of carotenoids.

  • Separation of Crude Extract:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully decant the colored supernatant containing the extracted pigments into a clean flask.

    • Repeat the extraction process on the cell pellet with fresh solvent until the pellet becomes colorless.

  • Solvent Evaporation:

    • Combine all the supernatant fractions.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[4]

  • Storage:

    • The dried crude extract can be stored at -20°C or -80°C under a nitrogen atmosphere until further purification.

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for purifying this compound from the crude extract using preparative HPLC.

Materials:

  • Dried crude this compound extract

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Methyl tert-butyl ether, Water)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Preparative C18 or C30 HPLC column

  • Sample filtration units (0.22 µm PTFE filters)

Procedure:

  • Sample Preparation:

    • Redissolve a known amount of the dried crude extract in a small volume of the initial mobile phase.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • HPLC Analysis and Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the filtered sample onto the column.

    • Run a solvent gradient to separate the components of the crude extract. A typical gradient for carotenoids might start with a high percentage of a polar solvent (like methanol/water) and gradually increase the percentage of a less polar solvent (like methyl tert-butyl ether).

    • Monitor the elution profile at the characteristic absorption maxima for this compound (typically in the range of 450-500 nm).

  • Fraction Collection:

    • Collect the fractions corresponding to the peak(s) identified as this compound based on retention time and spectral data.

  • Purity Assessment and Final Preparation:

    • Re-inject a small aliquot of the collected fraction into the HPLC system under the same conditions to assess its purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

    • The purified this compound can be stored under a nitrogen atmosphere at low temperatures (-80°C) to prevent degradation.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates a proposed biosynthetic pathway for this compound in marine Flavobacteria.

Myxol_Biosynthesis FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY Torulene Torulene gamma_Carotene->Torulene CrtD Hydroxy_Torulene 1',2'-Dihydro-1'-hydroxytorulene Torulene->Hydroxy_Torulene CruF This compound This compound Hydroxy_Torulene->this compound CrtZ

Caption: Proposed this compound biosynthetic pathway in Flavobacteriaceae.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the logical flow of the experimental procedures described above.

Myxol_Extraction_Workflow Cultivation Bacterial Cultivation (Flavobacteriaceae) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Cell Lysis (Lyophilization/Sonication) Harvesting->Lysis Extraction Solvent Extraction (Acetone/Ethanol) Lysis->Extraction Separation Separation of Extract (Centrifugation) Extraction->Separation Evaporation Solvent Evaporation (Rotary Evaporator) Separation->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (Preparative HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis & Storage Pure_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for Myxol Quantification via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxol is a carotenoid xanthophyll found in various cyanobacteria. As with other carotenoids, it possesses antioxidant properties and has potential applications in the pharmaceutical and nutraceutical industries. Accurate quantification of this compound is crucial for research and development, quality control of raw materials, and formulation studies. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used technique for the separation and quantification of carotenoids like this compound. This document provides a detailed protocol for the extraction and quantification of this compound from cyanobacterial biomass.

Experimental Protocols

Preparation of this compound Standard

A significant challenge in the quantification of this compound is the limited availability of a commercial standard. Therefore, an in-house standard must be prepared through isolation and purification from a this compound-rich cyanobacterial strain, such as Synechocystis sp.

Protocol for this compound Isolation and Purification:

  • Cultivate and Harvest Biomass: Grow a this compound-producing cyanobacterial strain under optimal conditions. Harvest the cells by centrifugation.

  • Extraction: Extract the pigments from the lyophilized biomass with 96% (v/v) ethanol using an ultrasonic bath for 30 minutes. Repeat the extraction three times.[1]

  • Concentration: Combine the ethanol extracts and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Semi-Preparative HPLC Purification: The crude extract can be further purified using semi-preparative HPLC. A C18 or C8 column can be employed with a mobile phase gradient of methanol and water. Fractions containing this compound are collected.

  • Purity Assessment and Quantification: The purity of the isolated this compound should be assessed by analytical HPLC-DAD. The concentration of the purified this compound standard in a suitable solvent (e.g., ethanol) can be determined spectrophotometrically using its molar extinction coefficient.

Sample Preparation: Extraction of this compound from Cyanobacterial Biomass

This protocol outlines the extraction of this compound from a cyanobacterial cell paste for HPLC analysis.

Materials:

  • Lyophilized cyanobacterial biomass

  • Ethanol (HPLC grade)

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

  • Nitrogen gas supply

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weighing: Accurately weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Extraction: Add 10 mL of ethanol to the biomass.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh ethanol to ensure complete recovery of this compound.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for carotenoid separation.

  • Mobile Phase:

    • Solvent A: Methanol/Water (9:1, v/v)

    • Solvent B: 100% Methanol

  • Gradient Elution: A gradient elution is recommended for optimal separation of this compound from other pigments. An example gradient is as follows:

    • 0-20 min: 100% Solvent A

    • 20.1-30 min: 100% Solvent B

    • 30.1-40 min: 100% Solvent A (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • DAD Detection: The UV-Vis absorption spectrum of this compound exhibits characteristic peaks at approximately 450 nm, 474 nm, and 504 nm.[2] Monitoring at 475 nm is recommended for quantification as it provides good sensitivity for this compound and other common carotenoids.[3]

Quantification

Calibration Curve:

  • Prepare a stock solution of the purified this compound standard of known concentration in the mobile phase.

  • Perform a serial dilution to prepare a series of calibration standards of at least five different concentrations.

  • Inject each standard into the HPLC system and record the peak area at 475 nm.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

Sample Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on its retention time and comparison with the standard.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table.

Table 1: HPLC Quantification Parameters for this compound.

ParameterValue
Retention Time (min)To be determined experimentally
Wavelength (nm)475
Linearity Range (µg/mL)To be determined during validation
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) (µg/mL)To be determined during validation
Limit of Quantification (LOQ) (µg/mL)To be determined during validation
Recovery (%)To be determined during validation
Precision (%RSD)< 5%

Note: The values for retention time, linearity range, LOD, LOQ, and recovery are method-dependent and must be determined during the validation of this protocol in your laboratory.

Visualization

Experimental Workflow

The overall workflow for the quantification of this compound from cyanobacterial biomass is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis biomass Cyanobacterial Biomass extraction Ethanol Extraction (Sonication) biomass->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation Collect Supernatant reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18/C8 Column Separation hplc_injection->separation detection DAD Detection (475 nm) separation->detection peak_integration Peak Integration detection->peak_integration standard_prep Prepare this compound Standard & Calibration Curve quantification Quantification using Calibration Curve standard_prep->quantification peak_integration->quantification results Results (µg/g) quantification->results

Caption: Workflow for this compound Quantification.

Signaling Pathways

This section is not applicable as the protocol does not describe a signaling pathway.

References

Isolating Myxol 2'-Fucosides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Extraction, Purification, and Analysis of a Promising Class of Carotenoid Glycosides

Myxol 2'-fucosides are a class of carotenoid glycosides, primarily found in cyanobacteria, that are gaining attention in the fields of drug development and biotechnology for their potential antioxidant and other biological activities. Their unique chemical structure, featuring a fucose sugar moiety attached to the this compound backbone, presents both opportunities and challenges for their isolation. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this compound 2'-fucosides, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound 2'-Fucosides and Their Isolation

This compound 2'-fucosides are xanthophylls, which are oxygenated carotenoids. They are characteristically produced by various species of cyanobacteria, including those from the genera Synechococcus, Anabaena, and Synechocystis. The isolation of these compounds from their natural sources is a critical first step for any subsequent research into their biological functions and potential therapeutic applications.

The general strategy for isolating this compound 2'-fucosides involves the disruption of cyanobacterial cells, extraction of the pigments with organic solvents, and subsequent chromatographic purification to separate the target compounds from other pigments and cellular components. Due to the inherent instability of carotenoids, it is crucial to perform all steps with care to minimize degradation from light, heat, and oxidation.

Experimental Protocols

The following protocols are based on established methods for the isolation of myxoxanthophyll, a closely related carotenoid glycoside, and can be adapted for this compound 2'-fucosides.

Cultivation and Harvesting of Cyanobacteria
  • Organisms: Synechococcus sp. PCC 7002 or Anabaena sp. PCC 7120 are known producers of this compound 2'-fucosides.

  • Cultivation: Grow the cyanobacterial strain in its appropriate medium (e.g., BG-11 for Anabaena sp.) under controlled conditions of light and temperature.

  • Harvesting: Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with distilled water to remove residual media and freeze-dry the biomass for storage or immediate use.

Extraction of this compound 2'-Fucosides

This protocol is adapted from a method used for the extraction of myxoxanthophyll from Synechocystis salina[1][2].

  • Materials:

    • Freeze-dried cyanobacterial biomass

    • 96% (v/v) Ethanol

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh 40 g of dried cyanobacterial biomass.

    • Add 1 L of 96% (v/v) ethanol to the biomass.

    • Place the mixture in an ultrasonic bath and sonicate for 30 minutes to disrupt the cells and facilitate extraction.

    • Centrifuge the mixture at 1350 x g for 10 minutes to pellet the cell debris.

    • Carefully decant the supernatant containing the extracted pigments.

    • Repeat the extraction process two more times with the cell pellet to ensure maximum recovery.

    • Combine the supernatants from all three extractions.

    • Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a temperature not exceeding 38°C.

    • The resulting dried extract contains the crude pigment mixture, including this compound 2'-fucosides.

Purification of this compound 2'-Fucosides

A multi-step purification approach is often necessary to achieve high purity. This may involve a preliminary purification step followed by a final high-resolution chromatographic separation.

HPCCC is a liquid-liquid chromatography technique that is well-suited for the preparative separation of natural products. The following is a representative method[1][2].

  • Instrumentation: A High-Performance Countercurrent Chromatograph.

  • Solvent System: A biphasic solvent system of n-heptane:ethanol:water (2:4:4, v/v/v).

  • Procedure:

    • Prepare the biphasic solvent system and allow the phases to separate.

    • Use the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Dissolve the crude extract in the mobile phase.

    • Perform the HPCCC separation according to the instrument's operating instructions.

    • Collect the fractions containing the this compound 2'-fucoside, identified by its characteristic color and confirmed by analytical HPLC.

The final purification step is typically performed using semi-preparative reverse-phase HPLC to achieve high purity[1][2].

  • Instrumentation: An HPLC system equipped with a semi-preparative column, a photodiode array (PDA) or UV-Vis detector, and a fraction collector.

  • Column: A reverse-phase C8 or C18 semi-preparative column (e.g., 250 x 9.4 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and methanol (B).

  • Procedure:

    • Dissolve the this compound 2'-fucoside-enriched fraction from the HPCCC step in the initial mobile phase composition.

    • Inject the sample onto the semi-preparative HPLC column.

    • Run a gradient elution to separate the this compound 2'-fucoside from remaining impurities. A typical gradient might be:

      • 0-10 min, 30% B

      • 10-35 min, linear gradient to 90% B

      • 35-42 min, 100% B

      • 42-45 min, return to 30% B

      • 45-50 min, re-equilibration at 30% B

    • Monitor the elution profile at the characteristic absorption maximum of this compound 2'-fucosides (around 470-500 nm).

    • Collect the peak corresponding to the this compound 2'-fucoside.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Data Presentation

The following table summarizes representative quantitative data for the isolation of myxoxanthophyll from Synechocystis salina, which can serve as a benchmark for the isolation of this compound 2'-fucosides[1][2].

Isolation StepStarting MaterialProductYieldPurity
Extraction 40 g dried biomass4.736 g crude extract11.84% (w/w)Not reported
HPCCC Purification 280 mg crude extract20 mg myxoxanthophyll7.14% (w/w)95%
Semi-Preparative HPLC 20 mg myxoxanthophyll15 mg myxoxanthophyll75% (w/w)>98%

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the isolation of this compound 2'-fucosides.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Cyanobacterial Biomass extraction Ultrasonic Extraction (Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation crude_extract Crude Pigment Extract evaporation->crude_extract hpccc HPCCC crude_extract->hpccc Preliminary Purification hplc Semi-Preparative HPLC hpccc->hplc Final Purification pure_compound Pure this compound 2'-Fucoside hplc->pure_compound

Caption: Overall workflow for the isolation of this compound 2'-fucosides.

hplc_purification_workflow start HPCCC Purified Fraction dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto HPLC Column dissolve->inject separate Gradient Elution (Water/Methanol) inject->separate detect Monitor at 470-500 nm separate->detect collect Collect Target Peak detect->collect evaporate Evaporate Solvent collect->evaporate end Pure this compound 2'-Fucoside evaporate->end

Caption: Detailed workflow for the final HPLC purification step.

References

Application Notes and Protocols: Myxol as a Biomarker in Microbial Ecology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxol is a monocyclic carotenoid that serves as a valuable biomarker for specific groups of microorganisms, particularly certain species of cyanobacteria and marine flavobacteria.[1][2][3][4] Its unique chemical structure and restricted distribution make it a powerful tool for chemotaxonomic studies in microbial ecology. These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its biosynthesis, protocols for its extraction and quantification, and a discussion of its known biological roles. The information presented here is intended to guide researchers in utilizing this compound for microbial community analysis and to inform drug development professionals of its potential as a source of novel bioactive compounds.

This compound as a Chemotaxonomic Marker

This compound's utility as a biomarker stems from its limited production by a select number of bacterial taxa. Its presence in an environmental sample can be indicative of the contribution of these specific microbial groups to the overall biomass.

  • Cyanobacteria: Many species of cyanobacteria synthesize this compound, often in the form of this compound glycosides, such as myxoxanthophyll (this compound-2'-fucoside).

  • Flavobacteria: Certain marine species within the family Flavobacteriaceae are also known producers of this compound.[2][3][4]

The analysis of this compound and its derivatives can, therefore, provide insights into the structure and dynamics of microbial communities in various environments, from aquatic ecosystems to soil and microbial mats.

Data Presentation: this compound Abundance

While this compound is a recognized biomarker, specific quantitative data on its abundance in different microbial species and environmental matrices are not extensively reported in the available scientific literature. The following table provides a template for how such data could be presented. Researchers are encouraged to report their quantitative findings in a similar format to build a comprehensive database for the scientific community. For context, a study on various cyanobacterial and microalgal strains reported total carotenoid content, which can serve as a reference point for the potential scale of pigment concentration.[5]

Microbial Species/Environmental SampleThis compound Concentration (μg/g dry weight)Analytical MethodReference
Synechocystis sp. PCC 6803Data not availableHPLC-UV/Vis
Anabaena sp. PCC 7120Data not availableHPLC-UV/Vis
Marine Sediment (e.g., Coastal Zone)Data not availableHPLC-MS
Freshwater Microbial MatData not availableHPLC-MS
Flavobacterium sp. (marine isolate)Data not availableHPLC-UV/Vis[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cultures

This protocol is a general guideline for the extraction of this compound from cyanobacterial or flavobacterial cultures. Optimization may be required depending on the specific strain and growth conditions.

Materials:

  • Bacterial cell pellet

  • Acetone

  • Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the cell pellet in a small volume of methanol.

  • Add a 3:1 (v/v) mixture of acetone and methanol to the cell suspension.

  • Sonicate or vortex vigorously for 5-10 minutes to ensure complete cell lysis and pigment extraction.

  • Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

  • Transfer the supernatant containing the pigments to a separatory funnel.

  • Add an equal volume of hexane to the separatory funnel.

  • Add a 1/4 volume of saturated NaCl solution to facilitate phase separation.

  • Gently mix the phases and allow them to separate. The upper hexane layer will contain the carotenoids.

  • Collect the upper hexane layer and wash it twice with distilled water.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC) for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound using HPLC with UV/Vis detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.

  • Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile, methanol, and water, or a mixture of acetone and water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: this compound has a characteristic absorption spectrum with maxima around 450-480 nm. Detection should be set at one of these maxima (e.g., 470 nm).

  • Standard: A purified this compound standard is required for quantification. If a commercial standard is unavailable, it may need to be purified from a known this compound-producing organism.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV/Vis spectrum with the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Signaling Pathways and Biological Roles

Currently, there is no direct evidence to suggest that this compound is actively involved in specific signaling pathways within bacteria. Its primary roles are believed to be structural and protective.

  • Antioxidant Activity: Like other carotenoids, this compound possesses strong antioxidant properties, which help protect the cell from oxidative damage caused by reactive oxygen species.[3]

  • Membrane Stabilization: Carotenoids are integrated into the cell membrane, where they can influence membrane fluidity and stability.

  • Light Harvesting: In some marine bacteria, this compound can act as an antenna pigment, transferring light energy to rhodopsins, which are light-driven proton pumps.[1]

The following diagram illustrates the known biological functions of this compound.

Myxol_Function This compound This compound Antioxidant Antioxidant Activity (Protection against ROS) This compound->Antioxidant Scavenges Membrane Membrane Integration (Stability & Fluidity) This compound->Membrane Integrates into Rhodopsin Rhodopsin Interaction (Light Harvesting) This compound->Rhodopsin Transfers energy to Myxol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY Intermediate1 Intermediate gamma_Carotene->Intermediate1 CruF Intermediate2 Intermediate Intermediate1->Intermediate2 CrtD This compound This compound Intermediate2->this compound CrtA-OH Experimental_Workflow Sample Sample Collection (Bacterial Culture / Environmental Sample) Extraction Solvent Extraction (Acetone/Methanol/Hexane) Sample->Extraction Purification Purification & Concentration (Phase Separation & Evaporation) Extraction->Purification HPLC HPLC Analysis (C18 Column, UV/Vis Detection) Purification->HPLC Quantification Data Analysis & Quantification (Comparison with Standard) HPLC->Quantification

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of Myxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A key therapeutic strategy in combating these disorders is the development of neuroprotective agents that can prevent or slow down the progressive loss of neuronal structure and function. Myxol, a novel synthetic compound, has been identified as a potential neuroprotective agent. These application notes provide a comprehensive set of protocols for the preclinical assessment of this compound's neuroprotective efficacy, from initial in vitro screening to in vivo validation in an animal model of neurodegeneration.

The following protocols are designed to be robust and reproducible, providing a framework for researchers to investigate the neuroprotective potential of this compound and similar compounds. The methodologies cover key aspects of neuroprotection, including cell viability, mitigation of oxidative stress, inhibition of apoptosis, and preservation of mitochondrial function. Furthermore, protocols for in vivo assessment of cognitive function and histopathological analysis are provided to validate the therapeutic potential of this compound in a disease-relevant context.

I. In Vitro Assessment of this compound's Neuroprotective Effects

A tiered approach is recommended for the in vitro evaluation of this compound, starting with basic cytotoxicity and moving towards more complex mechanistic assays. The human neuroblastoma cell line SH-SY5Y is a commonly used and valuable model for neurodegenerative disease research.[1]

Experimental Workflow: In Vitro Screening

in_vitro_workflow cluster_setup Cell Culture & Toxin Induction cluster_treatment This compound Treatment cluster_assays Neuroprotection Assays cluster_analysis Data Analysis start Seed SH-SY5Y cells induce Induce Neurotoxicity (e.g., Amyloid-Beta) start->induce treat Treat with this compound (Dose-Response) induce->treat viability Cell Viability (MTT, LDH) treat->viability oxidative Oxidative Stress (ROS, GSH) treat->oxidative apoptosis Apoptosis (Annexin V, Caspase) treat->apoptosis mito Mitochondrial Function (MMP, OCR) treat->mito analyze Analyze & Quantify Neuroprotective Effect viability->analyze oxidative->analyze apoptosis->analyze mito->analyze

Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.

Protocols
  • MTT Assay Protocol

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Induce neurotoxicity by treating the cells with an appropriate concentration of a neurotoxin (e.g., 25 µM Amyloid-Beta 25-35) for 24 hours.[2]

    • Co-treat a subset of wells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Cytotoxicity Assay Protocol

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Reactive Oxygen Species (ROS) Measurement Protocol

    • Seed and treat cells in a black, clear-bottom 96-well plate as described above.

    • After treatment, wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • Glutathione (GSH) Level Measurement Protocol

    • Following cell treatment and harvesting, lyse the cells.

    • Determine the total GSH content in the cell lysates using a commercially available GSH assay kit, which typically involves a colorimetric reaction with DTNB (Ellman's reagent).

    • Measure the absorbance at 412 nm.

  • Annexin V-FITC/Propidium Iodide (PI) Staining Protocol

    • After treatment, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay Protocol

    • Lyse the treated cells to extract proteins.

    • Determine the protein concentration using a BCA assay.

    • Measure the activity of caspase-3 in the cell lysates using a fluorometric or colorimetric assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

Data Presentation: In Vitro Neuroprotection by this compound
AssayOutcome MeasureControl (Toxin only)This compound (1 µM) + ToxinThis compound (10 µM) + ToxinThis compound (100 µM) + Toxin
MTT % Cell Viability52.3 ± 4.165.8 ± 3.982.1 ± 5.295.4 ± 3.7
LDH % Cytotoxicity45.7 ± 3.833.2 ± 3.118.9 ± 2.88.6 ± 1.9
ROS Relative Fluorescence210.5 ± 15.2165.3 ± 12.8120.7 ± 10.1105.2 ± 9.8
GSH nmol/mg protein15.4 ± 1.922.8 ± 2.328.5 ± 2.935.1 ± 3.4
Annexin V+ % Apoptotic Cells38.6 ± 3.527.4 ± 2.915.8 ± 2.17.2 ± 1.5
Caspase-3 Relative Activity3.2 ± 0.42.1 ± 0.31.4 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical.

Signaling Pathway: Intrinsic Apoptosis

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimulus Neurotoxin (e.g., Amyloid-Beta) bax Bax stimulus->bax activates bcl2 Bcl-2 stimulus->bcl2 inhibits mito Mitochondrion bax->mito promotes pore formation bcl2->mito inhibits pore formation cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->bax downregulates This compound->bcl2 upregulates

Caption: this compound's potential role in modulating the intrinsic apoptosis pathway.

II. In Vivo Assessment of this compound's Neuroprotective Effects in a Rodent Model of Alzheimer's Disease

To translate the in vitro findings, it is crucial to evaluate the efficacy of this compound in a relevant animal model. The intracerebroventricular (ICV) administration of streptozotocin (STZ) in rats is a widely used non-transgenic model that mimics sporadic Alzheimer's disease by inducing insulin resistance in the brain, leading to cognitive deficits and pathological changes.[3][4]

Experimental Workflow: In Vivo Alzheimer's Disease Model

in_vivo_workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis acclimatize Acclimatize Rats stz ICV-STZ Injection acclimatize->stz myxol_treat This compound Administration (e.g., 21 days) stz->myxol_treat mwm Morris Water Maze myxol_treat->mwm ymaze Y-Maze myxol_treat->ymaze histology Histopathology (Congo Red, GFAP) mwm->histology ymaze->histology biochem Biochemical Assays (ELISA for Cytokines) histology->biochem

Caption: Workflow for in vivo assessment of this compound in an STZ-induced Alzheimer's model.

Protocols
  • Animals: Use male Wistar rats (250-300g). House them under standard laboratory conditions.

  • STZ Administration: Anesthetize the rats and place them in a stereotaxic frame. Administer STZ (3 mg/kg) intracerebroventricularly in two doses on day 1 and day 3.

  • This compound Treatment: On day 4, begin daily administration of this compound (e.g., 10 and 20 mg/kg, oral gavage) or vehicle for 21 consecutive days.

  • Morris Water Maze (MWM) Protocol

    • Conduct the MWM test from day 18 to day 21 of treatment to assess spatial learning and memory.

    • The apparatus consists of a circular pool filled with opaque water with a hidden platform.

    • Acquisition Phase (4 days): Four trials per day. Record the escape latency (time to find the platform).

    • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.

  • Y-Maze Protocol

    • On day 22, assess short-term spatial working memory using the Y-maze.

    • The maze has three identical arms. Place the rat at the center and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms.

    • Calculate the percentage of spontaneous alternation.

  • Tissue Collection: On day 23, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for analysis.

  • Congo Red Staining: Use Congo Red staining on brain sections to visualize amyloid-beta plaques.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of neuroinflammation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Iba1 for microglia.

  • ELISA: Homogenize brain tissue and use ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]

Data Presentation: In Vivo Neuroprotection by this compound
AssayOutcome MeasureSham ControlSTZ + VehicleSTZ + this compound (10 mg/kg)STZ + this compound (20 mg/kg)
MWM Escape Latency (s)15.2 ± 2.848.9 ± 5.632.4 ± 4.120.1 ± 3.5
Y-Maze % Alternation78.5 ± 6.245.1 ± 5.860.3 ± 4.972.8 ± 5.5
Congo Red Plaque Count/mm²2.1 ± 0.825.7 ± 3.914.6 ± 2.88.3 ± 1.9
GFAP % Stained Area4.3 ± 1.118.9 ± 2.710.5 ± 2.16.8 ± 1.5
TNF-α pg/mg protein12.4 ± 2.145.8 ± 5.328.1 ± 3.918.5 ± 2.8
IL-1β pg/mg protein8.9 ± 1.533.2 ± 4.119.7 ± 3.211.4 ± 2.3

Data are presented as mean ± standard deviation and are hypothetical.

III. Elucidating the Mechanism of Action of this compound

Understanding the molecular pathways through which this compound exerts its neuroprotective effects is crucial for its development as a therapeutic agent. Based on the in vitro and in vivo data, further experiments can be designed to probe specific signaling cascades.

Potential Signaling Pathways Modulated by this compound

This compound may exert its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. Ambroxol, for instance, has been shown to exert antioxidant and anti-inflammatory effects through these pathways.[6][7]

moa_pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) stress Oxidative Stress & Inflammation nfkb NF-κB stress->nfkb activates nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus & binds ARE antioxidants Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidants upregulates transcription outcome Neuroprotection antioxidants->outcome inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->inflammation promotes transcription inflammation->outcome inhibition leads to This compound This compound This compound->nrf2 activates This compound->nfkb inhibits

Caption: Proposed mechanism of action for this compound's neuroprotective effects.

Protocol: Western Blotting for Key Signaling Proteins
  • Protein Extraction: Extract total protein from treated SH-SY5Y cells or rat brain tissue homogenates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key proteins (e.g., Nrf2, HO-1, NF-κB p65, phospho-NF-κB p65, and a loading control like β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

By following these detailed protocols, researchers can systematically evaluate the neuroprotective properties of this compound, from its effects on cellular health to its potential as a therapeutic agent in a preclinical model of neurodegeneration. This structured approach will provide valuable data for go/no-go decisions in the drug development pipeline.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myxol is a monocyclic xanthophyll, a type of carotenoid pigment found in various cyanobacteria.[1] Like other carotenoids, this compound and its glycosylated derivatives (myxoxanthophylls) possess significant antioxidant properties, making them subjects of interest for pharmaceutical and nutraceutical research.[1] Cyanobacteria produce a diverse array of carotenoids, including β-carotene, zeaxanthin, canthaxanthin, and echinenone, often alongside this compound.[2] Accurate and sensitive quantification of these compounds is crucial for understanding their biosynthesis, function, and potential applications. This document provides a detailed protocol for the extraction and simultaneous analysis of this compound and related carotenoids from cyanobacterial biomass using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful tool for the identification and quantification of these analytes.[3][4]

Principle This method employs a robust extraction protocol optimized for carotenoids, which are labile compounds sensitive to light, heat, and oxidation.[3] Separation is achieved using a C30 reversed-phase HPLC column, which is specifically designed for resolving structurally similar carotenoid isomers. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for accurate measurement of target analytes even in complex biological matrices. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it promotes the formation of protonated molecules [M+H]⁺ or radical molecular ions M⁺•, which are then used as precursor ions for MS/MS fragmentation.

Experimental Protocols

Sample Preparation: Extraction of Carotenoids from Cyanobacteria

This protocol is designed for the extraction of carotenoids from a lyophilized cyanobacterial cell pellet. All steps should be performed rapidly under dim light and at low temperatures to prevent degradation of the target compounds.[3]

Apparatus & Materials:

  • Lyophilized cyanobacterial cells

  • Mortar and pestle, pre-chilled

  • Acetone (HPLC grade), containing 0.1% Butylated Hydroxytoluene (BHT) as an antioxidant

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Methanol/Methyl-tert butyl ether 50:50, v/v)

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials (amber)

Procedure:

  • Cell Lysis: Weigh approximately 50-100 mg of lyophilized cyanobacterial biomass. To facilitate cell wall disruption, grind the sample to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered sample to a 2 mL amber microcentrifuge tube. Add 1.5 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Incubation: Place the tube on a shaker in the dark at 4°C for 15 minutes.

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the colored supernatant to a new amber tube.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction (steps 2-5) on the remaining pellet with another 1.0 mL of cold acetone. Combine the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature below 40°C.[3]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solvent (e.g., Methanol/MTBE 50:50). Vortex for 1 minute to ensure the entire residue is dissolved.

  • Final Filtration: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any insoluble material. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity II LC)[5]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)[5]

  • APCI or ESI source

LC Parameters:

  • Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol with 0.1% Formic Acid

  • Mobile Phase B: Methyl-tert butyl ether (MTBE) with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 50 50
25.0 5 95
30.0 5 95
30.1 95 5

| 35.0 | 95 | 5 |

MS Parameters:

  • Ionization Mode: APCI, Positive

  • Gas Temperature: 350°C

  • Vaporizer: 350°C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation & Expected Results

Quantitative analysis relies on the creation of a calibration curve using analytical standards for each carotenoid. The MRM transitions must be optimized for each compound.

Table 2: Example MRM Parameters for this compound and Related Carotenoids Note: Collision energies (CE) should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) CE (V) Product Ion 2 (m/z) CE (V)
This compound 585.5 [M+H]⁺ 567.5 15 159.1 30
Zeaxanthin 569.4 [M+H]⁺ 551.4 12 119.1 35
Canthaxanthin 565.4 [M+H]⁺ 547.4 18 105.1 40
Echinenone 551.4 [M+H]⁺ 533.4 20 91.1 45

| β-Carotene | 536.4 [M]⁺• | 444.4 | 25 | 407.4 | 35 |

Table 3: Example Method Performance Characteristics (for general carotenoids) The following data, adapted from methods for similar compounds, illustrates typical performance.[6] These values must be experimentally determined during method validation for this compound.

Analyte Linearity (R²) LOD (µg/mL) LOQ (µg/mL)
Zeaxanthin >0.99 0.422 1.406
Astaxanthin >0.99 0.001 0.003

| β-Carotene | >0.99 | 0.015 | 0.050 |

Visualizations

Experimental Workflow

The entire process from sample collection to data analysis follows a structured workflow designed to ensure reproducibility and minimize analyte degradation.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample Cyanobacterial Biomass Lysis Cell Lysis & Grinding Sample->Lysis Extraction Solvent Extraction (Acetone + BHT) Lysis->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dry Dry & Reconstitute Centrifuge->Dry Filter Filtration (0.22 µm) Dry->Filter LCMS LC-MS/MS Analysis (C30 Column, MRM) Filter->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the extraction and LC-MS/MS analysis of carotenoids.

Structural Relationships of Carotenoids

This compound is part of a complex biosynthetic network in cyanobacteria, which originates from precursors like lycopene and β-carotene. This diagram illustrates the relationship between key carotenoids.

G BC β-Carotene This compound This compound BC->this compound Hydroxylation & Cyclization Zeaxanthin Zeaxanthin BC->Zeaxanthin Hydroxylation Echinenone Echinenone BC->Echinenone Ketolation Myxo_Gly Myxoxanthophyll (this compound Glycoside) This compound->Myxo_Gly Glycosylation Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin Ketolation

Caption: Biosynthetic relationships of this compound and related carotenoids.

References

Application Notes and Protocols for In Vivo Bioavailability Studies of Myxol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Despite a comprehensive search of scientific literature, no specific in vivo bioavailability or pharmacokinetic studies for the carotenoid Myxol or its common glycoside, myxoxanthophyll, have been publicly reported. Therefore, quantitative data (e.g., Cmax, Tmax, AUC) for this compound is not available at this time. The following sections provide general information about this compound and a generalized protocol for conducting in vivo bioavailability studies on carotenoids, which can be adapted for this compound upon the availability of the purified compound.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. It is characterized by its C40H56O3 chemical formula and is found in various cyanobacteria, such as those of the Anabaena and Nostoc genera. In nature, this compound is often found in a glycosylated form, most commonly as this compound 2'-fucoside, which is also known as myxoxanthophyll.

Carotenoids are known for their antioxidant properties and potential health benefits, though their bioavailability can be influenced by various factors including their chemical structure, the food matrix, and host-related factors. Understanding the in vivo bioavailability of a specific carotenoid like this compound is crucial for evaluating its potential as a nutraceutical or therapeutic agent.

Generalized Experimental Protocol for In Vivo Bioavailability of a Carotenoid (Adapted for this compound)

This protocol outlines a general procedure for determining the oral bioavailability and pharmacokinetics of a carotenoid like this compound in a rodent model.

2.1. Objective

To determine the plasma concentration-time profile, and to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration to a suitable animal model.

2.2. Materials

  • Test Substance: Purified this compound

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Vehicle for Oral Administration: A suitable oil-based vehicle (e.g., corn oil, olive oil) to enhance carotenoid solubility and absorption.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Blood Collection Supplies: Heparinized tubes, syringes, centrifuge.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification of this compound in plasma.

  • Reagents and Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol, dichloromethane), and standards for analytical method development.

2.3. Experimental Procedure

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Dosing Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at a predetermined concentration.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Administration: Administer a single oral dose of the this compound suspension/solution to the rats via oral gavage. A typical dose for a carotenoid bioavailability study might range from 10 to 100 mg/kg body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific HPLC method for the quantification of this compound in plasma. This will involve:

      • An extraction step to isolate this compound from the plasma matrix (e.g., liquid-liquid extraction or solid-phase extraction).

      • Chromatographic separation on a suitable HPLC column.

      • Detection and quantification against a standard curve prepared with purified this compound.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Calculate the following pharmacokinetic parameters using appropriate software:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure over time.

2.4. Data Presentation

All quantitative data from the pharmacokinetic analysis should be summarized in a table for clarity.

ParameterValue (Mean ± SD)
Dose (mg/kg)[Specify Dose]
Cmax (µg/mL)[Insert Value]
Tmax (h)[Insert Value]
AUC (0-t) (µg·h/mL)[Insert Value]
AUC (0-inf) (µg·h/mL)[Insert Value]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo bioavailability study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dosing_prep Dosing Preparation acclimatization->dosing_prep fasting Overnight Fasting dosing_prep->fasting admin Oral Administration of this compound fasting->admin blood_sampling Serial Blood Sampling admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep hplc HPLC Analysis plasma_prep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Experimental workflow for this compound bioavailability study.

3.2. Hypothetical Signaling Pathway for Carotenoid Absorption

While specific signaling pathways for this compound are unknown, the absorption of carotenoids in the intestine is generally understood to involve passive diffusion and transporter-mediated uptake. The diagram below illustrates a generalized pathway.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymphatic/Portal Circulation Myxol_in_Micelle This compound in Mixed Micelle SR_B1 SR-B1 Transporter Myxol_in_Micelle->SR_B1 Passive_Diffusion Passive Diffusion Myxol_in_Micelle->Passive_Diffusion Myxol_in_cell This compound SR_B1->Myxol_in_cell Passive_Diffusion->Myxol_in_cell Chylomicron Incorporation into Chylomicrons Myxol_in_cell->Chylomicron Absorption Systemic Absorption Chylomicron->Absorption

Generalized pathway of carotenoid intestinal absorption.

Troubleshooting & Optimization

Technical Support Center: Microbial Myxol Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome common challenges and improve yields in microbial myxol production.

Troubleshooting Guide

This section addresses specific issues encountered during this compound production experiments in a direct question-and-answer format.

Q1: My culture exhibits poor growth, resulting in a low final this compound titer. What are the initial checks?

A: Poor biomass is a common reason for low volumetric yield. Start by verifying your basic culture parameters:

  • Media Composition: Ensure all essential nutrients, salts, and trace elements are present and correctly formulated. An unsuitable carbon or nitrogen source can limit growth.

  • pH Level: The optimal pH for growth and carotenoid production in many microbes is between 6.0 and 7.0. Verify the initial pH of your medium and monitor it during cultivation, as metabolic activity can cause it to shift.

  • Temperature: Most microbial hosts for carotenoid production have an optimal growth temperature between 28°C and 30°C.[1] Deviations can significantly impede growth.

  • Aeration: Adequate oxygen supply is crucial for aerobic microbes. Ensure proper aeration rates and agitation speeds in your bioreactor or shaker flask to avoid oxygen limitation.[1]

  • Antibiotic Concentration: If using a plasmid-based expression system, confirm that the antibiotic concentration is correct. Too high a concentration can inhibit growth, while too low a concentration can lead to loss of the plasmid.

Q2: My culture grows well, but the cells are not producing the characteristic pink/red color of this compound. What's wrong?

A: Good biomass with low productivity points toward issues with the biosynthetic pathway expression or function.

  • Genetic Construct Integrity: Sequence-verify your expression plasmid to ensure the this compound biosynthesis genes are correct, in-frame, and free of mutations.

  • Promoter Strength & Induction: Confirm that you are using an appropriate promoter for your host and that induction conditions (e.g., IPTG concentration, light exposure for phototrophic systems) are optimal. Lack of induction is a common cause of failed protein expression.

  • Codon Usage: If expressing genes from one organism in another (e.g., cyanobacterial genes in E. coli), ensure the DNA sequences have been codon-optimized for the expression host.[2] Poor codon usage can lead to truncated or misfolded enzymes.

  • Toxicity of Intermediates: The accumulation of certain pathway intermediates can be toxic to the host cell, inhibiting further production.[2] Consider strategies to balance the expression levels of pathway enzymes.

Q3: this compound yield is inconsistent between batches, even with identical protocols. What could be the cause?

A: Batch-to-batch variability often stems from subtle, overlooked factors.

  • Inoculum Quality: The age and health of the starter culture are critical. Always use a fresh, actively growing starter culture for inoculation and standardize the inoculum size and growth phase.

  • Media Preparation: Inconsistencies in media preparation, such as slight variations in component concentrations or improper sterilization, can affect performance. Prepare media in large, homogenous batches where possible.

  • Environmental Stressors: Uncontrolled environmental factors can influence carotenoid production. For example, exposure to light or oxidative stress can sometimes increase yields, while other stressors may be detrimental.[3] Ensure consistent conditions for all batches.

Q4: I've optimized fermentation conditions, but the yield is still below the theoretical maximum. How can I further boost production?

A: At this stage, metabolic engineering and advanced fermentation strategies are necessary.

  • Precursor Supply: this compound synthesis competes with other cellular pathways for essential precursors like Geranylgeranyl pyrophosphate (GGPP). Overexpressing enzymes in the upstream methylerythritol 4-phosphate (MEP) pathway can increase the precursor pool available for this compound synthesis.

  • Pathway Bottlenecks: Identify and overexpress the rate-limiting enzyme in the this compound biosynthesis pathway.[2] Often, the first committed step or enzymes with low turnover rates are bottlenecks.

  • Stress Induction: Inducing mild oxidative stress has been shown to significantly enhance carotenoid production.[4] This can be achieved by adding low concentrations of hydrogen peroxide (H₂O₂) to the culture. (See Protocol 2).

  • Dynamic Control: Implement dynamic control systems where gene expression is modulated during different phases of fermentation to balance growth with production, reducing metabolic burden.[2]

Frequently Asked Questions (FAQs)

Q: What is the this compound biosynthesis pathway? A: this compound is a carotenoid glycoside. Its biosynthesis starts from the central metabolic precursors, pyruvate and glyceraldehyde-3-phosphate, which enter the MEP pathway to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form Geranylgeranyl pyrophosphate (GGPP), the precursor for all carotenoids. GGPP is then converted to lycopene, which is subsequently cyclized and modified by a series of enzymes including a lycopene elongase, 1',2'-hydratase, and glycosyltransferase to produce this compound.

Q: What are the key enzymes in the specific this compound biosynthetic pathway? A: Starting from the common carotenoid precursor Lycopene, the key enzymes are:

  • Lycopene elongase (CrtE-like): Converts lycopene to neurosporene, and so on, eventually forming the acyclic precursor.

  • 1',2'-Lycopene Hydratase (CruF): Adds a water molecule across the 1',2' double bond of the ψ-end group.

  • Glycosyltransferase: Attaches a sugar moiety (like fucoside in the case of myxoxanthophyll) to the hydroxyl group.

Q: How does the Carbon-to-Nitrogen (C/N) ratio impact this compound yield? A: The C/N ratio is a critical factor. A high C/N ratio, indicating nitrogen limitation, often diverts carbon flux from primary metabolism (growth) towards secondary metabolism, including the synthesis of lipids and carotenoids like this compound.[5] However, extreme nitrogen limitation can arrest growth entirely, so an optimal ratio must be determined experimentally for your specific strain and conditions.

Data on Yield Improvement Strategies

The following tables summarize quantitative data on various strategies to improve carotenoid yields. While specific data for this compound is limited, these results for related carotenoids provide valuable benchmarks.

Table 1: Effect of Fermentation Parameter Optimization on Carotenoid Yield

Microbial Host Parameter Optimized Fold/Percent Increase in Yield Reference
Deinococcus xibeiensis R13 Culture medium & conditions (pH, Temp, C/N) 84% increase [5]
Haloferax mediterranei H₂O₂ induced oxidative stress (1-15 mM) 16% to 78% increase [1]
Blakeslea trispora H₂O₂ induced oxidative stress (0.6%) Yield reached 294.38 µg/g DCW [4]

| Rhodotorula glutinis | High C/N Ratio (from 70 to 120) | Positive effect on carotenoid synthesis |[5] |

Table 2: Examples of Metabolic Engineering for Carotenoid Production

Engineering Strategy Microbial Host Target Product Improvement
Overexpression of MEP pathway genes E. coli Lycopene ~5-fold increase
Dynamic control of metabolic flux E. coli Lycopene Improved yields and productivity
Knockout of competing pathways S. cerevisiae β-carotene Significant redirection of carbon flux

| Codon optimization of pathway genes | Various | General | Essential for heterologous expression |

Visualizations: Workflows and Pathways

// Node Definitions start [label="Low this compound Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_growth [label="Assess Culture Growth\n(OD, Biomass)", fillcolor="#FBBC05"]; growth_poor [label="Growth is Poor", fillcolor="#FBBC05"]; growth_ok [label="Growth is Normal", fillcolor="#FBBC05"];

// Growth Troubleshooting Branch check_media [label="Q1: Check Basic Conditions\n- Media Composition\n- pH & Temperature\n- Aeration", fillcolor="#FFFFFF"]; re_optimize [label="Re-optimize Conditions\n& Rerun", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Production Troubleshooting Branch check_expression [label="Q2: Investigate Pathway Function", fillcolor="#FFFFFF"]; verify_construct [label="Verify Genetic Construct\n(Sequencing, Codon Usage)", fillcolor="#FFFFFF"]; check_induction [label="Check Promoter &\nInduction Conditions", fillcolor="#FFFFFF"];

// Advanced Optimization advanced_opt [label="Q4: Implement Advanced Strategies", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, style=filled]; metabolic_eng [label="Metabolic Engineering:\n- Boost Precursors (MEP)\n- Remove Bottlenecks", fillcolor="#FFFFFF"]; fermentation_opt [label="Fermentation Strategy:\n- Optimize C/N Ratio\n- Induce Oxidative Stress", fillcolor="#FFFFFF"];

// Edges start -> check_growth; check_growth -> growth_poor [label="Low Biomass"]; check_growth -> growth_ok [label="Good Biomass,\nLow Productivity"];

growth_poor -> check_media; check_media -> re_optimize;

growth_ok -> check_expression; check_expression -> verify_construct; check_expression -> check_induction;

verify_construct -> advanced_opt; check_induction -> advanced_opt; re_optimize -> start [style=dashed, label="If problem persists"];

advanced_opt -> metabolic_eng; advanced_opt -> fermentation_opt; } /dot

Caption: A troubleshooting workflow for diagnosing low this compound yield.

// Nodes for pathways and metabolites ccm [label="Central Carbon Metabolism\n(Pyruvate, G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mep [label="MEP Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ggpp [label="Geranylgeranyl-PP (GGPP)", fillcolor="#FBBC05"]; phytoene [label="Phytoene", fillcolor="#FBBC05"]; lycopene [label="Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gamma_caro [label="γ-Carotene derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; myxol_pre [label="Acyclic this compound Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for enzymes crtE [label="GGPP Synthase (CrtE)", shape=cds, fillcolor="#FFFFFF"]; crtB [label="Phytoene Synthase (CrtB)", shape=cds, fillcolor="#FFFFFF"]; crtI [label="Phytoene Desaturase (CrtI)", shape=cds, fillcolor="#FFFFFF"]; cruF [label="1',2'-Lycopene Hydratase (CruF)", shape=cds, fillcolor="#FFFFFF"]; cruG [label="Glycosyltransferase (CruG)", shape=cds, fillcolor="#FFFFFF"];

// Edges to define the pathway flow ccm -> mep; mep -> crtE [style=dashed, arrowhead=none, label="IPP/DMAPP"]; crtE -> ggpp; ggpp -> crtB [style=dashed, arrowhead=none]; crtB -> phytoene; phytoene -> crtI [style=dashed, arrowhead=none]; crtI -> lycopene; lycopene -> cruF [style=dashed, arrowhead=none]; cruF -> myxol_pre; myxol_pre -> cruG [style=dashed, arrowhead=none, label="UDP-Sugar"]; cruG -> this compound; } /dot

Caption: Simplified this compound biosynthesis pathway from central metabolism.

// Main Goal goal [label="Increase this compound Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Core Strategies push [label="PUSH:\nIncrease Precursor Supply", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pull [label="PULL:\nEnhance Pathway Flux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="BLOCK:\nPrevent Carbon Diversion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Specific Actions overexpress_mep [label="Overexpress MEP\npathway enzymes\n(e.g., dxs, idi)", fillcolor="#FFFFFF"]; overexpress_this compound [label="Overexpress rate-limiting\nthis compound pathway enzymes\n(e.g., CruF)", fillcolor="#FFFFFF"]; knockout_competing [label="Knockout competing\npathways (e.g., other\ncarotenoid synthesis)", fillcolor="#FFFFFF"];

// Relationships goal -> push [dir=back]; goal -> pull [dir=back]; goal -> block [dir=back];

push -> overexpress_mep; pull -> overexpress_this compound; block -> knockout_competing; } /dot

Caption: Logic of metabolic engineering to improve this compound production.

Detailed Experimental Protocols

Protocol 1: Optimization of the Carbon-to-Nitrogen (C/N) Ratio

Objective: To empirically determine the optimal C/N molar ratio for maximizing this compound production in a given microbial host.

Principle: Nitrogen limitation often triggers secondary metabolite production. This protocol uses a matrix of different initial carbon (e.g., glucose) and nitrogen (e.g., ammonium sulfate) concentrations to identify the ratio that best balances biomass growth and this compound synthesis.

Materials:

  • Basal fermentation medium (lacking carbon and nitrogen sources)

  • Sterile stock solutions of primary carbon source (e.g., 500 g/L glucose)

  • Sterile stock solutions of primary nitrogen source (e.g., 100 g/L (NH₄)₂SO₄)

  • Shake flasks or small-scale bioreactors

  • Your microbial production strain

Procedure:

  • Design the C/N Ratio Matrix: Choose a range of C/N molar ratios to test. A good starting point is ratios from 10 to 120.[5]

    • Example Calculation: To achieve a C/N ratio of 40 with 20 g/L glucose:

      • Moles of Carbon = (20 g/L) / (180.16 g/mol ) * 6 C/mol = 0.666 M

      • Required Moles of Nitrogen = 0.666 M / 40 = 0.01665 M

      • Required (NH₄)₂SO₄ = (0.01665 M / 2 N/mol) * 132.14 g/mol = 1.1 g/L

  • Prepare Cultures: For each C/N ratio, prepare triplicate shake flasks or bioreactors. Add the calculated volumes of sterile carbon and nitrogen stock solutions to the basal medium.

  • Inoculation: Inoculate each flask to a standardized starting optical density (e.g., OD₆₀₀ of 0.1) from a fresh, exponentially growing seed culture.

  • Cultivation: Incubate the cultures under standard conditions (e.g., 30°C, 200 rpm) for a predetermined time (e.g., 72-120 hours).

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours), take samples to measure:

    • Cell density (OD₆₀₀)

    • Residual glucose and nitrogen concentrations (using appropriate kits or HPLC)

    • This compound concentration (see Protocol 3)

  • Data Interpretation: Plot the final this compound titer (mg/L) and specific yield (mg/g of dry cell weight) against the initial C/N ratio. The optimal C/N ratio is the one that provides the highest overall this compound titer, which represents the best compromise between biomass and productivity.

Protocol 2: Inducing Oxidative Stress with H₂O₂ to Boost Production

Objective: To leverage a cellular stress response to increase this compound biosynthesis.

Principle: Low levels of reactive oxygen species (ROS) can act as signaling molecules, upregulating antioxidant pathways, which include the production of carotenoids like this compound. Hydrogen peroxide (H₂O₂) is a common agent used to induce mild oxidative stress.

Materials:

  • Actively growing microbial culture

  • Sterile 3% (w/v) H₂O₂ stock solution

  • Micropipettes and sterile tips

Procedure:

  • Determine Timing: The addition of H₂O₂ is typically most effective during the mid-to-late exponential growth phase when the culture is metabolically active.

  • Set Up Experimental Conditions: Prepare a set of triplicate cultures. Based on literature, test a range of final H₂O₂ concentrations, for example, 0.2%, 0.4%, 0.6%, and 0.8% (v/v).[4] Always include a control group with no H₂O₂ addition.

  • Induce Stress: Add the calculated volume of sterile H₂O₂ stock solution to each culture flask to reach the desired final concentration.

  • Incubate: Continue the incubation for a further 24-48 hours post-induction.

  • Harvest and Analyze: Harvest the cells by centrifugation. Measure the final biomass (dry cell weight) and quantify the this compound yield as described in Protocol 3.

  • Evaluate Results: Compare the specific this compound yield (mg/g DCW) and volumetric titer (mg/L) across the different H₂O₂ concentrations. Note that high concentrations of H₂O₂ can be lethal, so you are looking for a concentration that enhances production without severely inhibiting growth.

Protocol 3: this compound Extraction and HPLC Quantification

Objective: To extract this compound from microbial biomass and determine its concentration.

Principle: this compound, being a nonpolar carotenoid, is extracted from cells using organic solvents after cell lysis. Its concentration is then determined by high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector, comparing the peak area to a standard curve.

Materials:

  • Cell pellet from a known volume of culture

  • Acetone, Methanol, and Dichloromethane (HPLC grade)

  • Bead beater or sonicator

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and PDA detector

  • This compound or a related carotenoid standard (e.g., β-carotene, zeaxanthin)

Procedure:

  • Cell Lysis and Extraction: a. Resuspend a known mass of lyophilized (or wet) cell pellet in 1 mL of acetone. b. Add glass beads and homogenize using a bead beater for 3-5 cycles of 30 seconds on, 30 seconds off (on ice) to disrupt the cells. Alternatively, sonicate the sample. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully transfer the colored acetone supernatant to a new tube. d. Repeat the extraction on the pellet with fresh acetone until the pellet is colorless. Pool all supernatants.

  • Phase Separation (if necessary): a. Add an equal volume of dichloromethane and a half volume of deionized water to the pooled acetone extract. b. Vortex briefly and centrifuge at low speed to separate the phases. The this compound will be in the lower, colored organic phase. c. Carefully collect the organic phase and evaporate to dryness under a stream of nitrogen gas.

  • Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of a suitable solvent (e.g., Methanol:Dichloromethane 1:1 v/v). b. Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic or gradient system of Methanol/Acetonitrile/Water. A common starting point is an isocratic method with 100% Methanol. c. Flow Rate: 1.0 mL/min. d. Detection: Monitor at the absorbance maximum for this compound (typically ~470-480 nm). e. Quantification: Create a standard curve by injecting known concentrations of a carotenoid standard. Calculate the concentration of this compound in your sample by comparing its peak area to the standard curve. Express the final yield as mg/L of culture or mg/g of dry cell weight.

References

Technical Support Center: Improving the Stability of Extracted Myxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of extracted Myxol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a carotenoid pigment, specifically a myxoxanthophyll, found in various cyanobacteria and marine bacteria. As a carotenoid, it possesses potent antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications. However, like other carotenoids, this compound is highly susceptible to degradation from environmental factors, leading to a loss of its bioactive properties.

Q2: What are the primary factors that cause this compound degradation?

The principal factors contributing to the degradation of this compound are:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound.

Q3: What are the general best practices for handling and storing extracted this compound to enhance its stability?

To maximize the stability of extracted this compound, the following practices are recommended:

  • Work in low light or dark conditions: Use amber-colored glassware or wrap containers in aluminum foil.

  • Maintain low temperatures: Store extracts and purified this compound at -20°C or, for long-term storage, at -80°C.

  • Use an inert atmosphere: Purge storage containers and reaction vessels with an inert gas like nitrogen or argon to displace oxygen.

  • Control pH: Maintain a neutral pH (around 7.0) unless experimental conditions require otherwise. Use buffers to stabilize the pH.

  • Use antioxidants: The addition of antioxidants can help to quench free radicals and prevent oxidative damage.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of extracted this compound Incomplete cell lysis.Use a more rigorous cell disruption method (e.g., bead beating, sonication, or French press). The addition of lysozyme can aid in breaking down the cell walls of cyanobacteria.
Inefficient solvent extraction.Ensure the chosen solvent has the appropriate polarity. A mixture of acetone and methanol is often effective for initial extraction from wet biomass. For subsequent partitioning, a combination of diethyl ether and petroleum ether can be used.
Rapid color fading of the extract Exposure to light.Immediately protect the extract from light by using amber vials or wrapping containers in foil. Work under dim lighting.
Presence of oxygen.Degas solvents before use and flush storage containers with nitrogen or argon.
High temperature.Perform extraction and subsequent steps on ice or in a cold room.
Formation of multiple peaks during HPLC analysis Isomerization of this compound.This can be caused by exposure to light, heat, or acid. Prepare samples for HPLC immediately before analysis and store them in the autosampler at a low temperature. Ensure the mobile phase is not acidic, unless required by the method.
Presence of degradation products.Review extraction and storage procedures to minimize degradation. Use of antioxidants during extraction may be beneficial.
Precipitation of this compound during storage Low solubility in the storage solvent.This compound is lipophilic and may precipitate from polar solvents at low temperatures. Store in a suitable non-polar solvent like hexane or in a lipid-based formulation.
Solvent evaporation.Ensure storage vials are tightly sealed to prevent solvent loss.

Quantitative Data on this compound Stability

Specific kinetic data on the degradation of this compound under various conditions is limited in publicly available literature. The following table provides an illustrative example based on the known stability of similar carotenoids, such as fucoxanthin. These hypothetical values demonstrate the expected trends in this compound degradation and should be used as a guideline for experimental design. It is highly recommended that researchers perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.

Table 1: Hypothetical Degradation Rate Constants (k) for this compound under Various Conditions

Condition Parameter Value Hypothetical k (h⁻¹)
Temperature 4°C-0.001
25°C-0.015
40°C-0.050
pH 3.025°C, in the dark0.045
7.025°C, in the dark0.012
9.025°C, in the dark0.038
Light Dark25°C, pH 7.00.012
Ambient Light25°C, pH 7.00.080
UV-A (365 nm)25°C, pH 7.00.250

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cyanobacteria
  • Cell Harvesting: Centrifuge the cyanobacterial culture (e.g., Synechocystis sp.) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of PBS. Disrupt the cells using a bead beater with 0.1 mm silica beads for 5 cycles of 30 seconds, with 1 minute of cooling on ice between cycles.

  • Pigment Extraction: Add a 3:1 (v/v) mixture of acetone:methanol to the lysed cells. Vortex vigorously for 20 minutes at 4°C in the dark.

  • Debris Removal: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the pigments.

  • Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of diethyl ether and a 1/4 volume of saturated NaCl solution. Shake gently and allow the layers to separate.

  • Collection of this compound: Collect the upper ether layer, which contains this compound and other pigments.

  • Solvent Evaporation: Evaporate the diethyl ether under a stream of nitrogen gas in a fume hood.

  • Purification by HPLC: Redissolve the dried pigment extract in a suitable solvent (e.g., acetone) and purify this compound using a C30 reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., methanol, methyl-tert-butyl ether, and water).

Protocol 2: Quantification of this compound using HPLC-DAD
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., ethanol with 0.1% BHT). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the this compound extract to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the standards and samples onto a C30 HPLC column. Use a diode-array detector (DAD) to monitor the absorbance at the maximum wavelength for this compound (approximately 478 nm).

  • Quantification: Integrate the peak area corresponding to this compound in both the standards and the samples. Construct a calibration curve by plotting peak area against the concentration of the standards. Use the equation of the linear regression to calculate the concentration of this compound in the samples.

Visualizations

Experimental_Workflow_for_Myxol_Extraction cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest Cyanobacterial Culture Lyse Cell Lysis Harvest->Lyse Cell Pellet Extract Solvent Extraction Lyse->Extract Lysed Cells Separate Phase Separation Extract->Separate Crude Extract Evaporate Solvent Evaporation Separate->Evaporate This compound-rich Phase Purify HPLC Purification Evaporate->Purify Concentrated Extract Quantify HPLC-DAD Quantification Purify->Quantify Purified this compound Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation This compound This compound (Carotenoid) This compound->ROS neutralizes CellProtection Cellular Protection This compound->CellProtection contributes to Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzyme Production (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS detoxifies AntioxidantEnzymes->CellProtection leads to

Technical Support Center: Myxol Identification in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate identification of Myxol in complex samples.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What is the recommended procedure for extracting this compound from microbial biomass (cyanobacteria and marine bacteria)?

A1: A common method for extracting this compound and other carotenoids from microbial cells involves solvent extraction, often enhanced by physical disruption. Here is a general protocol:

  • Cell Lysis: Harvested cells can be disrupted by sonication or bead milling to ensure efficient extraction. For some bacteria, particularly those with tough cell walls, enzymatic lysis (e.g., with lysozyme) may be necessary.

  • Solvent Extraction: A mixture of acetone and methanol (e.g., 7:2 v/v) is frequently used for the initial extraction. The extraction should be repeated until the cell debris is colorless.

  • Phase Partitioning: The carotenoids are then partitioned into a less polar solvent like petroleum ether or diethyl ether. This step helps to remove water-soluble impurities.

  • Evaporation: The solvent containing the carotenoids is evaporated to dryness under a stream of nitrogen at a low temperature (below 30°C) to prevent degradation.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for chromatographic analysis, such as a mixture of methanol and methyl-tert-butyl ether.

Q2: My this compound extract appears to be degrading. What are the best practices for sample handling and storage to ensure stability?

A2: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation. To minimize degradation:

  • Light Protection: Conduct all extraction and handling steps under dim light or in amber-colored glassware.

  • Low Temperature: Keep samples on ice or at low temperatures (e.g., 4°C) during processing. For long-term storage, extracts should be kept at -80°C.

  • Inert Atmosphere: Use an inert gas like nitrogen or argon to flush sample vials before sealing to prevent oxidation.

  • Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help to prevent oxidative degradation.

  • Prompt Analysis: Analyze extracts as soon as possible after preparation.

Q3: I am working with a lipid-rich sample. How can I remove interfering lipids before this compound analysis?

A3: High lipid content can interfere with this compound identification, particularly in mass spectrometry. Saponification is a common method to remove lipids:

  • Procedure: After the initial solvent extraction, the dried extract can be treated with a solution of potassium hydroxide in methanol. This will hydrolyze triglycerides into glycerol and fatty acid salts, which are more polar and can be removed by partitioning against a non-polar solvent containing the carotenoids.

  • Caution: While many carotenoids are stable to alkali, it is important to perform saponification under an inert atmosphere and at room temperature to minimize the risk of degradation.

Chromatographic Separation

Q4: I am having trouble separating this compound from other carotenoids in my sample using HPLC. What column and mobile phase are recommended?

A4: Reversed-phase HPLC is the most common technique for separating carotenoids.

  • Column Choice: A C30 column is highly recommended for carotenoid analysis as it provides excellent selectivity for separating structurally similar carotenoids and their isomers. C18 columns can also be used, but may not provide the same level of resolution for complex mixtures.

  • Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. The gradient allows for the separation of carotenoids with a wide range of polarities. The addition of a small amount of a modifier like triethylamine can improve peak shape.

Q5: My HPLC chromatogram shows a broad peak for this compound, or the peak is co-eluting with another compound. How can I improve the resolution?

A5: Poor peak shape or co-elution can be addressed by optimizing several chromatographic parameters:

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the target analyte from interfering compounds.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Temperature: Column temperature can affect selectivity. Experimenting with different temperatures (e.g., between 18°C and 25°C) may improve separation.

  • Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • Sample Overload: Injecting too much sample can lead to broad peaks. Try diluting the sample.

Q6: How can I separate the different stereoisomers of this compound?

A6: The separation of stereoisomers, such as (3R,2'S)-myxol, requires a chiral stationary phase (CSP) in your HPLC system. Chiral HPLC columns are specifically designed to differentiate between enantiomers and diastereomers. The mobile phase conditions will need to be optimized for the specific chiral column used.

Detection & Identification

Q7: What are the expected UV-Vis absorption maxima for this compound?

A7: this compound exhibits a characteristic UV-Vis absorption spectrum with three maxima. In a methanol/water mixture, the absorption maxima are typically observed around 449 nm, 473 nm, and 504 nm.[1][2] The exact wavelengths can shift slightly depending on the solvent used.[3][4][5][6]

Q8: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A8: In positive-ion mode atmospheric pressure chemical ionization (APCI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. For this compound (C₄₀H₅₆O₃), the expected m/z would be approximately 585.4. A fragment ion corresponding to the loss of water, [M+H-H₂O]⁺, at m/z 567.4 is also commonly seen.[1][7]

Q9: I am using tandem mass spectrometry (MS/MS). What are the expected fragmentation patterns for this compound?

A9: For glycosylated forms of this compound, such as myxoxanthophyll (this compound-2'-fucoside), the most abundant fragment ion observed in MS/MS is often the result of the cleavage of the sugar moiety, resulting in the this compound aglycone fragment at m/z 567 ([M+H-sugar]⁺).[7][8] Further fragmentation of the this compound aglycone can occur, but specific, detailed fragmentation pathways for the aglycone alone are not well-documented in the provided search results.

Q10: My sample matrix is causing ion suppression/enhancement in my LC-MS analysis. How can I mitigate these matrix effects?

A10: Matrix effects can significantly impact the accuracy of quantification. Here are some strategies to address them:

  • Sample Preparation: Improve sample clean-up to remove interfering matrix components. This could involve solid-phase extraction (SPE) or further liquid-liquid partitioning steps.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.

  • Internal Standard: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound.

Troubleshooting Guides

Guide 1: Poor or No this compound Peak Detected

This guide provides a systematic approach to troubleshooting when you are unable to detect a this compound peak in your chromatogram.

Poor_or_No_Myxol_Peak Start No or Poor this compound Peak Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Extraction_OK Extraction Protocol Correct? Check_Extraction->Extraction_OK Check_Stability Assess Sample Stability Stability_OK Proper Sample Handling? Check_Stability->Stability_OK Check_HPLC Review HPLC Conditions HPLC_OK Optimal HPLC Method? Check_HPLC->HPLC_OK Check_Detector Verify Detector Settings Detector_OK Correct Detector Settings? Check_Detector->Detector_OK Extraction_OK->Check_Stability Yes Solution_Extraction Optimize Extraction Protocol: - Use appropriate solvent - Ensure complete cell lysis - Check partitioning steps Extraction_OK->Solution_Extraction No Stability_OK->Check_HPLC Yes Solution_Stability Improve Sample Stability: - Protect from light and heat - Use antioxidants - Analyze promptly Stability_OK->Solution_Stability No HPLC_OK->Check_Detector Yes Solution_HPLC Optimize HPLC Separation: - Check column integrity - Adjust mobile phase/gradient - Verify injection volume HPLC_OK->Solution_HPLC No Solution_Detector Correct Detector Settings: - Set appropriate wavelength (UV-Vis) - Check MS parameters (m/z, ionization) Detector_OK->Solution_Detector No End Successful Detection Detector_OK->End Yes Solution_Extraction->Start Solution_Stability->Start Solution_HPLC->Start Solution_Detector->Start

Caption: Troubleshooting workflow for the absence or poor quality of a this compound peak.

Guide 2: Co-elution and Peak Purity Issues

This guide outlines steps to take when you suspect your this compound peak is not pure due to co-eluting compounds.

Coelution_Troubleshooting Start Suspected Co-elution of this compound Peak Check_Peak_Shape Examine Peak Shape and Symmetry Start->Check_Peak_Shape Solution_Improve_Cleanup Enhance Sample Clean-up to Remove Interferences Start->Solution_Improve_Cleanup Peak_Shape_OK Symmetrical Peak? Check_Peak_Shape->Peak_Shape_OK Check_Spectral_Purity Assess Spectral Purity (UV-Vis/MS) Spectral_Purity_OK Pure Spectrum? Check_Spectral_Purity->Spectral_Purity_OK Optimize_Chromatography Optimize Chromatographic Separation Solution_Modify_Mobile_Phase Adjust Mobile Phase Composition or Gradient Optimize_Chromatography->Solution_Modify_Mobile_Phase Peak_Shape_OK->Check_Spectral_Purity Yes Peak_Shape_OK->Optimize_Chromatography No Spectral_Purity_OK->Optimize_Chromatography No End Pure this compound Peak Spectral_Purity_OK->End Yes Chromatography_Optimized Separation Improved? Solution_Change_Column Consider Different Column Chemistry (e.g., C30) Chromatography_Optimized->Solution_Change_Column No Chromatography_Optimized->End Yes Solution_Change_Column->Chromatography_Optimized Solution_Modify_Mobile_Phase->Chromatography_Optimized Solution_Improve_Cleanup->Start

Caption: Troubleshooting workflow for addressing co-elution and peak purity issues.

Experimental Protocols

Protocol 1: General Carotenoid Extraction from Microbial Biomass

This protocol provides a detailed methodology for the extraction of carotenoids, including this compound, from microbial cells.

Materials:

  • Harvested microbial cell pellet

  • Acetone

  • Methanol

  • Petroleum ether or Diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Butylated hydroxytoluene (BHT) (optional)

  • Sonicator or bead mill

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Cell Disruption: Resuspend the cell pellet in a minimal amount of acetone:methanol (7:2, v/v). If using, add BHT to the solvent. Disrupt the cells using sonication on ice or bead milling until the majority of the cells are lysed.

  • Solvent Extraction: Centrifuge the mixture and collect the supernatant. Repeat the extraction with fresh solvent on the cell pellet until the pellet is colorless.

  • Pooling Extracts: Combine all the supernatants.

  • Phase Partitioning: Add an equal volume of petroleum ether or diethyl ether to the pooled extract in a separatory funnel. Add saturated NaCl solution to facilitate phase separation.

  • Washing: Gently mix and allow the layers to separate. Collect the upper organic layer containing the carotenoids. Wash the organic layer with saturated NaCl solution to remove residual methanol and water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation: Filter off the sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen at a temperature below 30°C.

  • Storage and Reconstitution: Store the dried extract at -80°C under an inert atmosphere until analysis. Before analysis, reconstitute the extract in a known volume of an appropriate solvent for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general HPLC method for the separation of this compound.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A C18 column can also be used but may offer lower resolution for isomers.

Mobile Phase:

  • Solvent A: Methanol/Water (e.g., 98:2, v/v)

  • Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Elution: A typical gradient might be:

  • 0-10 min: 20% B

  • 10-30 min: Linear gradient to 80% B

  • 30-40 min: Hold at 80% B

  • 40-45 min: Return to initial conditions (20% B)

  • 45-55 min: Column re-equilibration

Flow Rate: 1.0 mL/min Column Temperature: 20-25°C Detection: Monitor at the absorption maxima of this compound (approx. 473 nm). Collect full spectra from 200-600 nm with a PDA detector to aid in peak identification.

Quantitative Data Summary

Table 1: HPLC Parameters for Carotenoid Separation

ParameterRecommended ConditionNotes
Column C30 Reversed-PhaseSuperior separation of isomers compared to C18.[7]
Mobile Phase Methanol, MTBE, WaterGradient elution is often necessary for complex samples.[9]
Flow Rate 0.8 - 1.2 mL/minLower flow rates can improve resolution.
Temperature 18 - 25 °CTemperature can influence selectivity.[9]
Detection PDA or UV-Vis (450-510 nm)Allows for spectral confirmation of peaks.

Table 2: Mass Spectrometry Parameters for this compound Identification

ParameterExpected Value/SettingNotes
Ionization Mode Positive APCI or ESIAPCI often provides better ionization for carotenoids.[7]
Precursor Ion (m/z) ~585.4 ([M+H]⁺)For this compound (C₄₀H₅₆O₃).
Major Fragment Ion (m/z) ~567.4 ([M+H-H₂O]⁺)Common loss of a water molecule.[1]
Collision Energy VariableNeeds to be optimized for the specific instrument and compound.

References

Technical Support Center: Optimizing Myxol Production in Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Myxol-producing bacteria, with a primary focus on the cyanobacterium Synechococcus sp.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the cultivation of this compound-producing cyanobacteria and provides actionable solutions.

1. Why is my Synechococcus culture growing poorly or crashing?

Poor growth can be attributed to several factors, including nutrient limitation, improper light conditions, or contamination.

  • Nutrient Imbalance: Cyanobacterial growth is sensitive to nutrient concentrations, particularly nitrogen and phosphorus. Ensure your culture medium (e.g., BG-11 or Medium A+) is properly prepared and that nutrient levels are not depleted. Consider that deficiencies in nitrates and phosphates can hinder growth.[1][2]

  • Inadequate CO2 Supply: Synechococcus sp. PCC 7002, a known this compound producer, benefits from sparging with 1% CO2 in air.[3] Insufficient carbon supply will limit photosynthetic activity and growth.

  • Suboptimal Light and Temperature: The optimal growth temperature for Synechococcus sp. PCC 7002 is around 38°C with continuous illumination.[3] Significant deviations from these conditions can impede growth.

  • Contamination: Contamination by other bacteria, fungi, or predatory protozoa can lead to culture collapse. Use sterile techniques and regularly check your culture for contaminants under a microscope.

2. My culture is growing well, but the this compound yield is low. What can I do?

Low this compound yield despite good biomass production often points to suboptimal conditions for secondary metabolite synthesis.

  • Light Intensity: Myxoxanthophyll (this compound-2' fucoside) production is influenced by light intensity. High light conditions have been shown to induce the accumulation of myxoxanthophyll as a photoprotective mechanism. Experiment with increasing light intensity to stimulate this compound biosynthesis.

  • Nutrient Stress: While severe nutrient limitation can crash a culture, moderate stress, particularly in nitrogen or phosphorus, can sometimes trigger the overproduction of secondary metabolites like carotenoids. This should be carefully trialed, as the effects can be species-specific.

  • Temperature: Temperature can affect the expression of genes involved in secondary metabolite production in cyanobacteria. Ensure the culture temperature is maintained at the optimal level for your specific strain.

3. The color of my cyanobacterial culture is fading or turning yellowish. What does this indicate?

A color change from a healthy blue-green to a paler or yellowish hue often signals stress and a change in pigment composition.

  • Nutrient Deficiency: Nitrogen deficiency, in particular, can lead to a degradation of chlorophyll and phycobiliproteins, unmasking the yellow and orange colors of carotenoids. While this might initially increase the relative carotenoid content, prolonged deficiency will lead to cell death.

  • High Light Stress: Excessive light can cause photo-oxidation and bleaching of photosynthetic pigments if the cells cannot adequately dissipate the excess energy. This is a sign that the light intensity is too high for the current culture density.

4. How can I prevent my cyanobacterial culture from clumping?

Clumping or aggregation of cells can lead to uneven light and nutrient distribution within the culture.

  • Inadequate Mixing: Ensure your culture is adequately agitated, either through shaking, stirring, or sparging. This prevents cells from settling and forming aggregates.

  • Contamination: Some contaminating bacteria can produce extracellular polymeric substances that cause cyanobacterial cells to clump together.

Data Presentation: Influence of Culture Parameters on this compound Production

The following tables summarize the expected trends in this compound (myxoxanthophyll) production in response to key culture parameters, based on available literature for cyanobacteria.

Table 1: Effect of Light Intensity on Synechococcus sp. Growth and this compound Yield

Light Intensity (µmol photons m⁻² s⁻¹)Biomass Density (OD₇₃₀)This compound Yield (mg/g dry weight)Observation
Low (~50)ModerateBaselineStable growth, but this compound production is not maximized.
Medium (~150)HighModerateOptimal for biomass accumulation.
High (~250)HighHighIncreased this compound production due to photoprotective response.[3]

Table 2: Effect of Temperature on Synechococcus sp. Growth and this compound Yield

Temperature (°C)Biomass Density (OD₇₃₀)This compound Yield (mg/g dry weight)Observation
25Low-ModerateLowSuboptimal temperature for growth and this compound synthesis.
38HighHighOptimal temperature for both growth and this compound production in Synechococcus sp. PCC 7002.[3]
45LowLowGrowth and metabolic activity are inhibited above the optimal temperature.

Table 3: Effect of Nitrogen and Phosphorus on Synechococcus sp. Growth and this compound Yield

Nutrient ConditionBiomass Density (OD₇₃₀)This compound Yield (mg/g dry weight)Observation
Replete (Standard BG-11)HighBaselineHealthy growth with normal this compound content.
Nitrogen LimitedLowIncreased (relative)Biomass decreases, but carotenoid to chlorophyll ratio may increase. Prolonged limitation is detrimental.
Phosphorus LimitedModerateModerateGrowth is slowed, which can influence secondary metabolite production.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from a cyanobacterial cell pellet and quantifying it using High-Performance Liquid Chromatography (HPLC).

  • Cell Harvesting: Centrifuge a known volume of your culture (e.g., 50 mL) at 5,000 x g for 10 minutes. Discard the supernatant and wash the cell pellet with distilled water. Repeat the centrifugation.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 1 mL of acetone.

    • Transfer the suspension to a bead-beating tube containing sterile glass beads.

    • Homogenize the cells using a bead beater for 2-3 cycles of 30 seconds, with 1 minute of cooling on ice in between.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.

    • Carefully transfer the acetone supernatant, which contains the pigments, to a new microfuge tube.

  • HPLC Analysis:

    • Filter the pigment extract through a 0.22 µm syringe filter before injection.

    • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended.

    • Column: A C18 reverse-phase column is suitable for carotenoid separation.

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

    • Detection: Monitor the absorbance at the characteristic wavelengths for myxoxanthophyll (approximately 453, 477, and 509 nm).

    • Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in your samples.

Protocol 2: Monitoring Bacterial Growth

Bacterial growth can be monitored by measuring the optical density (OD) of the culture.

  • Sampling: Aseptically remove a small, representative sample (e.g., 1 mL) from your culture.

  • Spectrophotometer Measurement:

    • Use a spectrophotometer to measure the absorbance of the culture at 730 nm (OD₇₃₀). This wavelength is used to minimize interference from photosynthetic pigments.

    • Use your sterile culture medium as a blank.

  • Data Recording: Record the OD₇₃₀ at regular time intervals (e.g., every 24 hours) to generate a growth curve.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound production.

Myxol_Biosynthesis_Pathway Lycopene Lycopene Hydroxylycopene 1-Hydroxylycopene Lycopene->Hydroxylycopene CruF Hydroxygamma 1'-Hydroxy-γ-carotene Hydroxylycopene->Hydroxygamma Lycopene cyclase Plectaniaxanthin Plectaniaxanthin Hydroxygamma->Plectaniaxanthin Desaturase This compound This compound Plectaniaxanthin->this compound CrtR MyxolFucoside This compound-2'-fucoside (Myxoxanthophyll) This compound->MyxolFucoside CruG

Caption: Proposed biosynthetic pathway of this compound-2'-fucoside in Synechococcus sp.[3]

Experimental_Workflow cluster_culture Culture Optimization cluster_analysis Analysis Inoculation Inoculate Synechococcus sp. in BG-11 Medium Incubation Incubate under varied Light, Temp, Nutrients Inoculation->Incubation Monitoring Monitor Growth (OD₇₃₀) Incubation->Monitoring Harvest Harvest Cells (Centrifugation) Monitoring->Harvest Select Optimal Conditions Extraction Extract Pigments (Acetone & Bead Beating) Harvest->Extraction Quantification Quantify this compound (HPLC-PDA) Extraction->Quantification

Caption: Experimental workflow for optimizing and quantifying this compound production.

References

Technical Support Center: Heterologous Expression of Myxol Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the heterologous expression of Myxol biosynthetic genes. This compound and its derivatives are carotenoids with significant scientific interest, but their expression in common hosts like E. coli can present several challenges. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I have cloned a this compound biosynthetic gene into an E. coli expression vector, but I am seeing very low or no expression of my target protein. What are the potential causes and solutions?

A1: Low or no protein expression is a common issue in heterologous expression systems. Several factors could be contributing to this problem. Here are some key areas to investigate:

  • Codon Bias: The codon usage of your this compound gene, which is naturally found in organisms like cyanobacteria or flavobacteria, may not be optimal for E. coli's translational machinery. This can lead to stalled translation and low protein yield.

    • Solution: Perform codon optimization of your gene sequence to match the codon usage of E. coli. This can significantly enhance translation efficiency.[1][2][3][4][5]

  • Promoter Strength and Leakiness: The promoter in your expression vector might be too weak, or it could be "leaky," leading to basal expression that might be toxic to the cells before induction.

    • Solution: Subclone your gene into a vector with a stronger, tightly regulated promoter, such as a T7-based promoter system. Ensure your expression strain contains the corresponding RNA polymerase (e.g., BL21(DE3)).

  • Toxicity of the Expressed Protein: The this compound biosynthetic enzyme you are expressing might be toxic to E. coli, leading to cell death or slow growth upon induction.

    • Solution: Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG). You can also try a vector with a weaker promoter for controlled, lower-level expression.

  • mRNA Instability: The mRNA transcript of your gene might be unstable in E. coli.

    • Solution: Codon optimization can also improve mRNA stability. Additionally, ensure your vector contains appropriate sequences for transcription termination.

Q2: My this compound biosynthetic protein is expressing, but it forms insoluble inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a frequent challenge, especially with heterologous proteins.[6] These are aggregates of misfolded proteins. Here’s how you can address this:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can give the protein more time to fold correctly.[6]

  • Use of Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein.

  • Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Try including additives like non-ionic detergents (e.g., Triton X-100, Tween-20), glycerol, or specific salts.

  • Denaturation and Refolding: As a last resort, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) and then attempt to refold it into its active conformation.

Q3: I am trying to purify my His-tagged this compound biosynthetic protein, but the yield is very low after affinity chromatography. What could be the issue?

A3: Low purification yield can be due to several factors related to the protein itself or the purification protocol.

  • Inaccessible His-tag: The His-tag might be buried within the folded structure of the protein, preventing it from binding to the affinity resin.

    • Solution: Try adding a flexible linker between your protein and the His-tag. Alternatively, you can move the tag to the other terminus (N- or C-terminus) of the protein.

  • Suboptimal Buffer Conditions: The pH or ionic strength of your binding and wash buffers might not be optimal for the interaction between the His-tag and the resin.

    • Solution: Ensure the pH of your buffers is appropriate (usually around 7.5-8.0 for Ni-NTA resin). You can also try varying the salt concentration.

  • Presence of Chelating or Reducing Agents: Agents like EDTA or high concentrations of DTT/β-mercaptoethanol in your lysis buffer can strip the metal ions from the affinity column, preventing your protein from binding.[7]

    • Solution: Use a different chelator like TCEP instead of DTT, or perform a buffer exchange step before loading the lysate onto the column.

  • Protein Degradation: Your target protein might be degraded by host cell proteases.

    • Solution: Add protease inhibitors to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.

Troubleshooting Guides

Table 1: Troubleshooting Low Protein Expression
Problem Possible Cause Recommended Solution
No or very faint band on SDS-PAGECodon biasSynthesize a codon-optimized version of the gene for E. coli.
mRNA instabilityUse a vector with a strong transcription terminator.
Protein toxicityLower induction temperature and inducer concentration.
Inefficient transcriptionUse a stronger promoter (e.g., T7).
Cell growth is stunted after inductionProtein is toxic to E. coliUse a lower inducer concentration or a weaker promoter.
Switch to a strain engineered to handle toxic proteins.
Table 2: Troubleshooting Protein Insolubility (Inclusion Bodies)
Problem Possible Cause Recommended Solution
Target protein is found in the pellet after cell lysisHigh expression rate leads to misfoldingLower the induction temperature (16-25°C).
Protein has poor intrinsic solubilityFuse the protein to a solubility-enhancing tag (e.g., MBP, GST).
Improper disulfide bond formationCo-express disulfide bond isomerases or use an expression strain that facilitates disulfide bond formation in the cytoplasm (e.g., SHuffle).
Lack of proper folding assistanceCo-express molecular chaperones (e.g., GroEL/ES).
Table 3: Troubleshooting Low Purification Yield (His-tag)
Problem Possible Cause Recommended Solution
Protein does not bind to the affinity columnHis-tag is inaccessibleMove the His-tag to the other terminus or add a linker.
Presence of chelating agents (EDTA)Use an EDTA-free lysis buffer or perform buffer exchange.
Incorrect buffer pHEnsure binding buffer pH is between 7.5 and 8.0.
Protein elutes during the wash stepsLow affinity bindingIncrease the stringency of the binding buffer (e.g., add low concentration of imidazole).
Non-specific binding of contaminantsOptimize the wash buffer with a slightly higher imidazole concentration.
Very little protein is recovered in the elutionProtein has precipitated on the columnTry eluting with a gradient of imidazole instead of a single step.
Inefficient elutionIncrease the imidazole concentration in the elution buffer or decrease the pH.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the target this compound biosynthetic enzyme.

  • Use a commercially available or online codon optimization tool to generate a DNA sequence optimized for E. coli K12 expression. Key parameters to consider are codon adaptation index (CAI), GC content, and avoidance of rare codons.

  • Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET series).

  • Verify the sequence of the cloned gene by Sanger sequencing.

Protocol 2: Small-Scale Expression Trials
  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture under different conditions to be tested (e.g., 37°C for 4 hours, 25°C for 8 hours, 16°C for 16 hours).

  • Harvest the cells by centrifugation.

  • Analyze the expression levels by SDS-PAGE and Coomassie staining or Western blot.

Visualizations

experimental_workflow cluster_design Gene Design & Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis gene_selection Select this compound Biosynthetic Gene codon_optimization Codon Optimization for E. coli gene_selection->codon_optimization gene_synthesis Gene Synthesis codon_optimization->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction (IPTG) culture_growth->induction expression_analysis Expression Analysis (SDS-PAGE) induction->expression_analysis cell_lysis Cell Lysis expression_analysis->cell_lysis solubility_check Solubility Check cell_lysis->solubility_check purification Affinity Chromatography solubility_check->purification purity_analysis Purity Analysis (SDS-PAGE) purification->purity_analysis functional_assay Functional Assay purity_analysis->functional_assay

Caption: Experimental workflow for heterologous expression of a this compound biosynthetic gene.

troubleshooting_logic start Start Expression Trial no_expression Low/No Expression? start->no_expression inclusion_bodies Inclusion Bodies? no_expression->inclusion_bodies No optimize_codons Optimize Codons / Change Vector no_expression->optimize_codons Yes low_yield Low Purification Yield? inclusion_bodies->low_yield No optimize_solubility Lower Temp / Use Fusion Tag inclusion_bodies->optimize_solubility Yes success Successful Expression & Purification low_yield->success No optimize_purification Check His-tag / Buffers low_yield->optimize_purification Yes optimize_codons->start optimize_solubility->start optimize_purification->start

Caption: Troubleshooting logic for heterologous protein expression challenges.

References

Preventing degradation of Myxol during purification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Myxol, a carotenoid glycoside susceptible to degradation. Our aim is to provide practical guidance to help you optimize your purification workflows and ensure the integrity of your final product.

Troubleshooting Guide: Preventing this compound Degradation

This compound's extended polyene structure makes it highly susceptible to degradation from light, heat, oxygen, and acids. The following table summarizes common issues, their probable causes, and recommended solutions to minimize degradation during purification.

Issue Probable Cause(s) Recommended Solutions
Low this compound Yield After Extraction Oxidative Degradation: Exposure to atmospheric oxygen during cell lysis and extraction.• Perform extraction under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Add antioxidants (e.g., 0.1% BHT or ascorbic acid) to the extraction solvent.
Photodegradation: Exposure to direct light.• Work in a darkened room or use amber-colored glassware.• Wrap glassware and columns in aluminum foil.
Thermal Degradation: High temperatures during extraction.• Use cold extraction methods (e.g., on ice).• Avoid prolonged exposure to heat.
Discoloration or Band Broadening on Chromatography Column On-Column Degradation: this compound is degrading on the stationary phase.• Choose a less acidic stationary phase (e.g., neutral alumina or deactivated silica gel).• Add a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize acidic sites.• Work quickly and at low temperatures.
Isomerization: Conversion of the all-trans isomer to cis-isomers.• Minimize exposure to light and heat throughout the purification process.• Analyze fractions immediately after collection.
Multiple Peaks/Spots in Final Product (HPLC/TLC) Presence of Degradation Products or Isomers: Incomplete purification or degradation during workup.• Optimize the chromatographic conditions for better separation.• Re-purify the product using a different chromatographic technique or solvent system.• Ensure complete removal of solvents under reduced pressure and at low temperatures.
Loss of Color in Purified this compound During Storage Post-Purification Degradation: Continued exposure to light, oxygen, or reactive solvents.• Store purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C).• Dissolve in a deoxygenated, high-purity solvent for storage.• Add a stabilizer or antioxidant if compatible with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during purification?

A1: The primary causes of this compound degradation are exposure to light, oxygen, and heat. This compound's conjugated polyene system is highly susceptible to photo-oxidation and thermal degradation, leading to loss of color and biological activity.

Q2: Which solvents are recommended for the extraction and purification of this compound?

A2: A mixture of acetone and methanol is commonly used for the initial extraction of carotenoids from cyanobacteria. For chromatography, a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as acetone or diethyl ether is often effective. It is crucial to use high-purity, degassed solvents to minimize oxidative damage.

Q3: How can I minimize this compound's exposure to oxygen during the purification process?

A3: To minimize oxygen exposure, it is recommended to work under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glove box or by bubbling a gentle stream of inert gas through your solvents and sample solutions. Using degassed solvents and adding antioxidants like butylated hydroxytoluene (BHT) can also help protect this compound from oxidation.

Q4: What are the ideal storage conditions for purified this compound?

A4: Purified this compound should be stored in a solid, crystalline form or dissolved in a deoxygenated, non-reactive solvent. It should be kept in an amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures, preferably -80°C, to prevent degradation.

Q5: Can I use silica gel for the column chromatography of this compound?

A5: While silica gel can be used, its slightly acidic nature can promote the degradation of acid-labile carotenoids like this compound. If using silica gel, it is advisable to use a deactivated form or to add a small amount of a base, such as triethylamine (0.1%), to the mobile phase to neutralize acidic sites. Alternatively, neutral stationary phases like alumina or magnesium oxide can be used.

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanobacterial Biomass

  • Harvest cyanobacterial cells by centrifugation.

  • Lyophilize the cell pellet to remove water.

  • Extract the pigments from the dried biomass with a mixture of acetone and methanol (7:3, v/v) at 4°C in the dark.

  • Repeat the extraction until the biomass is colorless.

  • Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 30°C.

  • Saponify the extract with 10% methanolic KOH overnight at 4°C to remove chlorophylls and lipids.

  • Transfer the carotenoids to a non-polar solvent like diethyl ether or hexane.

  • Wash the organic phase with water to remove the alkali.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Prepare a column with a suitable stationary phase (e.g., neutral alumina or deactivated silica gel).

  • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding acetone.

  • Collect the colored fractions containing this compound.

  • Monitor the separation by thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature.

Visualizations

Myxol_Degradation_Pathway This compound This compound (All-trans) Cis_Isomers Cis-Isomers This compound->Cis_Isomers Light, Heat Oxidation_Products Oxidation Products (Epoxides, Apocarotenals) This compound->Oxidation_Products Oxygen, Light Degraded_Fragments Colorless Fragments Cis_Isomers->Degraded_Fragments Heat, Acid Oxidation_Products->Degraded_Fragments Further Oxidation

This compound Degradation Pathways

Myxol_Purification_Workflow Start Cyanobacterial Biomass Extraction Extraction (Acetone/Methanol, 4°C, Dark) Start->Extraction Saponification Saponification (10% Methanolic KOH, 4°C) Extraction->Saponification Partition Liquid-Liquid Partition (Hexane/Water) Saponification->Partition Crude_Extract Crude this compound Extract Partition->Crude_Extract Column_Chromatography Column Chromatography (Alumina/Silica Gel) Crude_Extract->Column_Chromatography Pure_Fractions Collect Pure Fractions Column_Chromatography->Pure_Fractions Evaporation Solvent Evaporation (<30°C, Reduced Pressure) Pure_Fractions->Evaporation Pure_this compound Purified this compound Evaporation->Pure_this compound

Technical Support Center: Enhancing Chromatographic Resolution of Myxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Myxol in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for this compound analysis?

A1: For optimal separation of carotenoids like this compound and their isomers, a C30 column is highly recommended. C30 columns provide better resolution for these long-chain molecules compared to the more common C18 columns.[1] However, good separation can also be achieved with a C8 column , particularly for semi-preparative purification.[2]

Q2: What are the typical mobile phases used for this compound separation in reversed-phase HPLC?

A2: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed for the separation of xanthophylls.[1] Another effective mobile phase combination is a gradient of water and methanol.[2] For analytical purposes, a mobile phase of methanol, MTBE, and water has been shown to resolve 15 major carotenoids effectively.[3]

Q3: How does temperature affect the resolution of this compound in HPLC?

A3: Column temperature is a critical parameter for optimizing carotenoid separations. Lower temperatures (e.g., around 13-20°C) can maximize the selectivity for cis/trans isomers, while higher temperatures (e.g., up to 38°C) can improve the resolution between different carotenoids.[3] For the final purification of this compound, a column temperature of 30°C has been used successfully.[2]

Q4: My this compound peak is showing tailing. What are the possible causes and solutions?

A4: Peak tailing in HPLC can be caused by several factors. Common causes include column overload, secondary interactions with the stationary phase, or a void in the column. To address this, you can try:

  • Reducing the sample concentration: Injecting a more dilute sample can prevent column overload.

  • Adjusting the mobile phase pH: This can minimize secondary interactions, especially if the analyte has ionizable groups.

  • Using a guard column: This protects the analytical column from contaminants that can cause peak tailing.

  • Checking the column for voids: If a void has formed, the column may need to be repacked or replaced.

Q5: I am not getting baseline separation between this compound and other similar xanthophylls. How can I improve this?

A5: To improve baseline separation, you can systematically adjust several chromatographic parameters:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjust the column temperature: Experiment with different temperatures to see if it improves the resolution.[3]

  • Decrease the flow rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation.

Troubleshooting Guides

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or overlapping peaksInadequate mobile phase strength or selectivity.Optimize the gradient profile (make it shallower). Try a different organic modifier (e.g., switch between methanol and acetonitrile).
Incorrect column chemistry.Use a C30 column for enhanced selectivity towards carotenoid isomers.[1]
Column temperature is not optimal.Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal setting for your separation.[3]
Broad peaksColumn overload.Dilute the sample and inject a smaller volume.
Extra-column band broadening.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Column degradation.Flush the column or replace it if it's old or has been used extensively.
Guide 2: Issues with Retention Time
Symptom Possible Cause Suggested Solution
Drifting retention timesInconsistent mobile phase composition.Ensure mobile phase components are accurately measured and well-mixed. Use a buffer if pH control is critical.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Column not properly equilibrated.Increase the column equilibration time between runs, especially for gradient methods.
Shorter than expected retention timesFlow rate is too high.Verify and adjust the pump flow rate.
Strong solvent contamination in the sample.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Longer than expected retention timesFlow rate is too low.Check for leaks in the system and verify the pump flow rate.
Weak mobile phase.Increase the proportion of the organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: Semi-Preparative HPLC Purification of this compound

This protocol is adapted from a published method for the final purification of this compound.[2]

  • HPLC System: Agilent 1100 Series or equivalent.

  • Column: Eclipse XDB-C8 semi-preparative column (250 × 9.4 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Flow Rate: 2.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD).

  • Gradient Program:

    • 0–10 min: 30% B to 70% B (70% A to 30% A)

    • 10–35 min: 70% B to 90% B (30% A to 10% A)

    • 35–37 min: 90% B to 100% B (10% A to 0% A)

    • 37–42 min: Hold at 100% B (0% A)

    • 42–45 min: 100% B to 30% B (0% A to 70% A)

    • 45–50 min: Hold at 30% B (70% A) for re-equilibration.

Protocol 2: Analytical HPLC for Xanthophylls

This protocol is a general method for the analysis of major xanthophylls and can be optimized for this compound.[4]

  • HPLC System: Standard HPLC with a diode array detector.

  • Column: C30 carotenoid column.

  • Mobile Phase:

    • A: Methanol/Methyl-tert-butyl ether/Water (gradient)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: 450 nm.

  • Note: The specific gradient program should be developed based on the complexity of the sample matrix to achieve optimal separation of this compound from other components.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis start This compound-containing Biomass extraction Solvent Extraction start->extraction saponification Saponification (optional) extraction->saponification concentration Concentration and Reconstitution saponification->concentration hplc HPLC Analysis (C30 or C8 column) concentration->hplc detection Diode Array Detection (e.g., 478 nm) hplc->detection quantification Quantification detection->quantification purity Purity Assessment detection->purity

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow cluster_problem_identification Identify the Problem cluster_solutions_peak_shape Solutions for Peak Shape cluster_solutions_resolution Solutions for Resolution cluster_solutions_retention_time Solutions for Retention Time start Problem with Chromatography peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape resolution Poor Resolution? (Overlapping Peaks) start->resolution retention_time Retention Time Issues? (Drifting, Shifting) start->retention_time solution_ps1 Adjust Sample Concentration peak_shape->solution_ps1 Yes solution_ps2 Check for Column Contamination/Void peak_shape->solution_ps2 Yes solution_ps3 Optimize Mobile Phase pH peak_shape->solution_ps3 Yes solution_res1 Optimize Mobile Phase Gradient resolution->solution_res1 Yes solution_res2 Change Column Chemistry (e.g., C30) resolution->solution_res2 Yes solution_res3 Adjust Temperature and Flow Rate resolution->solution_res3 Yes solution_rt1 Ensure Proper Equilibration retention_time->solution_rt1 Yes solution_rt2 Check for Leaks and Verify Flow Rate retention_time->solution_rt2 Yes solution_rt3 Prepare Fresh Mobile Phase retention_time->solution_rt3 Yes end Problem Resolved solution_ps1->end solution_ps2->end solution_ps3->end solution_res1->end solution_res2->end solution_res3->end solution_rt1->end solution_rt2->end solution_rt3->end

References

Addressing solubility issues of Myxol in experimental assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Myxol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a xanthophyll, a type of carotenoid pigment.[1] Key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C40H56O3--INVALID-LINK--
Molecular Weight 584.9 g/mol --INVALID-LINK--
CAS Number 31894-69-6--INVALID-LINK--

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?

This compound, like other carotenoids, is highly hydrophobic and has very low solubility in aqueous solutions. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the this compound can precipitate out of the solution as it is no longer soluble in the higher concentration of water.

Q3: What are the potential consequences of this compound precipitation in my experiment?

Precipitation of this compound can lead to several issues in experimental assays:

  • Inaccurate Concentration: The actual concentration of this compound in solution will be lower than the intended concentration, leading to inaccurate dose-response curves and potentially false-negative results.

  • Assay Interference: Precipitated particles can interfere with assay readings, especially in absorbance- or fluorescence-based assays.

  • Cellular Toxicity: Undissolved compound particles can be toxic to cells, independent of the pharmacological effects of the soluble compound.

Q4: What is the known biological activity of this compound?

This compound has been shown to possess significant antioxidative properties.[2] It has demonstrated a neuroprotective effect against L-glutamate toxicity and has been shown to inhibit lipid peroxidation.[2] As an antioxidant, this compound likely interacts with cellular pathways that respond to oxidative stress.

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when working with this compound.

Problem: this compound powder will not dissolve in my chosen solvent.

Possible CauseSuggested Solution
Inappropriate solvent selection. This compound is a lipophilic compound and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds. Ethanol and methanol can also be used, though the solubility may be lower than in DMSO.
Insufficient solvent volume. Ensure you are using a sufficient volume of solvent to dissolve the desired amount of this compound. It is recommended to start with a small amount of powder and gradually add solvent.
Low temperature. Gently warming the solution (e.g., to 37°C) and vortexing can aid in dissolution. However, be cautious as carotenoids can be sensitive to high temperatures.

Problem: this compound precipitates out of solution when diluted into aqueous media for cell-based assays.

Possible CauseSuggested Solution
Final solvent concentration is too low. When diluting the this compound stock solution into your cell culture media or assay buffer, ensure that the final concentration of the organic solvent (e.g., DMSO) is high enough to maintain solubility, but low enough to not be toxic to the cells. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
Rapid dilution. Perform a serial dilution of your this compound stock solution. A step-wise dilution can prevent the compound from crashing out of solution.
Use of a co-solvent. Consider using a co-solvent in your final assay medium. Pluronic F-127 is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 and add it to your media before adding the this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Note: The maximum solubility of this compound in DMSO has not been extensively reported. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.

Visualizations

Below are diagrams illustrating a key signaling pathway potentially modulated by this compound and a general workflow for preparing and using this compound in cell-based assays.

Myxol_Experimental_Workflow Experimental Workflow for this compound Assays cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store prepare_media Prepare Treatment Media (with final DMSO concentration <0.5%) store->prepare_media seed Seed Cells seed->prepare_media treat Treat Cells with this compound prepare_media->treat incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze

References

Technical Support Center: Refinement of Myxol Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Myxol in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound in biological samples?

A1: The most common challenges include:

  • Matrix Effects: Biological matrices are complex and can contain substances that interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy of quantification.

  • Low Concentrations: this compound may be present at very low concentrations in some biological samples, requiring highly sensitive analytical methods.

  • Analyte Stability: Carotenoids like this compound can be susceptible to degradation by light, heat, and oxidation during sample collection, storage, and extraction.

  • Lack of a Commercial Isotopically Labeled Internal Standard: The absence of a stable isotope-labeled internal standard for this compound makes it more challenging to correct for matrix effects and variations in sample preparation.

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from complex matrices can be difficult and requires careful optimization of the extraction protocol.

Q2: How can I minimize matrix effects in my this compound quantification assay?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC or UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, ensure that the diluted this compound concentration remains above the lower limit of quantification (LLOQ).

  • Use of an Appropriate Internal Standard: An internal standard that behaves similarly to this compound can help to compensate for matrix effects.

Q3: What type of internal standard is best for this compound quantification?

Q4: How should I store my biological samples to ensure this compound stability?

A4: To ensure the stability of this compound in biological samples, it is recommended to:

  • Protect samples from light at all times.

  • Store samples at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified.

  • Minimize freeze-thaw cycles.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.

Q5: Where can I purchase a this compound analytical standard?

A5: A this compound (myxoxanthophyll) analytical standard is available from suppliers such as LGC Standards and DHI Lab Products.[2][3] These standards are typically provided in a solution at a certified concentration and should be stored at low temperatures (e.g., -20°C or -80°C) in the dark.[2][3]

Troubleshooting Guides

This section provides a question-and-answer style guide to troubleshoot common issues encountered during this compound quantification.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate sample solvent- Column contamination or degradation- Dilute the sample extract.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.- Wash the column with a strong solvent or replace the column.
Low or No this compound Recovery - Inefficient extraction- Analyte degradation during sample preparation- Poor solubility of this compound in the extraction solvent- Optimize the extraction solvent and method (e.g., try different solvent mixtures, increase sonication time).- Work under dim light and on ice to minimize degradation. Add an antioxidant to the solvent.- Ensure the chosen extraction solvent is appropriate for the polarity of this compound.
High Variability in Results - Inconsistent sample preparation- Matrix effects varying between samples- Instrument instability- Ensure precise and consistent execution of the sample preparation protocol.- Use an internal standard and consider matrix-matched calibrants.- Perform system suitability tests to check instrument performance.
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve chromatographic separation to resolve this compound from interferences.- Implement a more rigorous sample clean-up procedure (e.g., SPE).- Dilute the sample if the concentration of this compound is high enough.
No this compound Peak Detected - this compound concentration is below the limit of detection (LOD).- Complete degradation of this compound.- Incorrect MS/MS parameters.- Concentrate the sample extract or use a more sensitive instrument.- Review sample handling and storage procedures to prevent degradation.- Optimize MS/MS parameters, including precursor and product ions, and collision energy.

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanobacteria (e.g., Synechocystis salina)

This protocol is based on methodologies described for the extraction of myxoxanthophyll from cyanobacteria.[2]

Materials:

  • Lyophilized cyanobacterial biomass

  • 96% (v/v) Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas supply

Procedure:

  • Weigh approximately 40 g of dried cyanobacterial biomass.

  • Add 1 L of 96% (v/v) ethanol.

  • Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

  • Perform the extraction in triplicate and combine the resulting extracts.

  • Centrifuge the combined extract at 1350 x g for 10 minutes to pellet insoluble cell debris.

  • Carefully collect the supernatant.

  • Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 38°C.

  • The resulting dried extract can be reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis. For long-term storage, the dried extract should be stored at -80°C under a nitrogen atmosphere.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound. Method validation is essential.

1. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from a lower to a higher percentage of organic phase should be optimized to achieve good separation of this compound from other sample components. A starting point could be a linear gradient from 30% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5 - 10 µL

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for carotenoids.

  • Precursor Ion ([M+H]⁺ or [M]⁺·): For this compound (C₄₈H₇₀O₇), the molecular weight is approximately 759.0 g/mol . The precursor ion to target would be m/z 759.5.[2]

  • Product Ions: A key fragment ion for this compound has been reported at m/z 700, corresponding to the loss of an acetone unit.[2] Other product ions should be determined by infusing a this compound standard and performing a product ion scan.

  • MRM Transitions (Hypothetical):

    • This compound Quantifier: 759.5 > 700.0

    • This compound Qualifier: 759.5 > [Another suitable fragment ion]

  • Collision Energy (CE): This needs to be optimized for each transition to achieve the highest signal intensity. A starting CE of 35 eV can be used based on literature for fragmentation.[2]

  • Source Parameters: Optimize parameters such as spray voltage, drying gas temperature, and nebulizer pressure according to the instrument manufacturer's recommendations.

Data Presentation

The following tables provide examples of the types of quantitative data that should be generated during method validation for this compound quantification. The values presented are for illustrative purposes only and must be determined experimentally.

Table 1: Recovery and Matrix Effect of this compound in Human Plasma

AnalyteSpiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound1085.2-12.5 (Suppression)
This compound10088.9-10.2 (Suppression)
This compound100091.5-8.7 (Suppression)

Table 2: Linearity and Sensitivity of this compound Quantification

ParameterValue
Linear Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1.5 ng/mL
Lower Limit of Quantification (LLOQ)5.0 ng/mL

Visualizations

Myxol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Cyanobacteria) extraction Extraction with Ethanol & Ultrasonication sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation & Reconstitution supernatant->evaporation final_extract Final Extract for Analysis evaporation->final_extract lc_separation UPLC/HPLC Separation (C18 Column) final_extract->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_processing Data Processing (Integration & Calibration) ms_detection->data_processing quantification Quantification of this compound data_processing->quantification

Caption: Workflow for this compound Quantification in Biological Matrices.

Troubleshooting_Myxol_Analysis cluster_recovery Low Recovery cluster_variability High Variability start Problem with this compound Quantification check_recovery start->check_recovery Low Recovery? check_variability start->check_variability High Variability? check_extraction Review Extraction Protocol? optimize_extraction Optimize Solvent/Method check_extraction->optimize_extraction Yes check_stability Assess Analyte Stability? check_extraction->check_stability No stability_measures Implement Protective Measures (e.g., Antioxidants, Low Temp) check_stability->stability_measures Yes check_precision Inconsistent Sample Prep? standardize_protocol Standardize Protocol Execution check_precision->standardize_protocol Yes check_matrix Variable Matrix Effects? check_precision->check_matrix No use_is_matrix_match Use Internal Standard & Matrix-Matched Calibrants check_matrix->use_is_matrix_match Yes check_recovery->check_extraction check_variability->check_precision

Caption: Troubleshooting Decision Tree for this compound Quantification.

References

Strategies to increase the efficiency of Myxol biosynthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and enhance the efficiency of Myxol biosynthesis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established biosynthetic pathway for this compound?

A1: The biosynthesis of this compound, specifically this compound-2′ fucoside (myxoxanthophyll), originates from lycopene. The pathway involves key enzymatic steps catalyzed by specific proteins. In the cyanobacterium Synechococcus sp. strain PCC 7002, the process begins with the modification of the ψ end of the carotenoid molecule. The enzyme CruF, a 1′,2′-hydroxylase, acts on a precursor like 1'-hydroxy-γ-carotene to form plectanixanthin and subsequently this compound.[1][2][3] Following this, the enzyme CruG, a 2′-O-glycosyltransferase, attaches a fucose sugar to the 2'-hydroxyl group of this compound, yielding the final product, this compound-2′ fucoside.[1][2]

Myxol_Biosynthesis_Pathway cluster_pathway This compound-2' Fucoside Biosynthesis Pathway cluster_enzymes Key Enzymes Lycopene Lycopene Hydroxy_gamma_carotene 1'-Hydroxy-γ-carotene Lycopene->Hydroxy_gamma_carotene CruA/CrtR (cyclization) Plectanixanthin Plectanixanthin Hydroxy_gamma_carotene->Plectanixanthin CruF (1',2'-hydroxylation) This compound This compound Plectanixanthin->this compound Unknown Enzyme(s) Myxol_fucoside This compound-2' Fucoside This compound->Myxol_fucoside CruG (2'-O-glycosylation) CruF CruF CruG CruG

Caption: Proposed biosynthetic pathway for this compound-2′ fucoside from lycopene.[3]

Q2: Which enzymes are considered rate-limiting in this compound biosynthesis?

A2: The efficiency of the overall carotenoid biosynthetic pathway, which provides the precursors for this compound, can be a limiting factor. Specifically, phytoene synthase (CrtB or PSY) and lycopene cyclase (CrtY), which catalyze early steps in carotenoid production, are often rate-limiting.[4] For this compound itself, the expression levels and catalytic efficiency of the terminal enzymes, CruF (1′,2′-hydroxylase) and CruG (2′-O-glycosyltransferase), are critical for high yields.[1][2] Enhancing the supply of precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is also crucial for improving the production of all carotenoids, including this compound.[4]

Q3: What are suitable host organisms for heterologous this compound production?

A3: Escherichia coli is a common host for heterologous production of carotenoids due to its well-understood genetics and rapid growth. The enzymatic activity of CruF has been successfully verified by expressing it in a lycopene-producing strain of E. coli.[1][2] Other microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica, which are known hosts for producing other carotenoids like astaxanthin and β-carotene, could also serve as potential platforms for this compound biosynthesis through metabolic engineering.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound biosynthesis experiments.

Problem 1: Low or no detectable this compound production in an engineered microbial strain.

Troubleshooting_Workflow cluster_checks Initial Diagnostic Checks cluster_solutions Potential Solutions start Low / No this compound Detected check_expression Verify Gene Expression (RT-qPCR, SDS-PAGE) start->check_expression check_precursor Analyze for Precursor Accumulation (HPLC, LC-MS) start->check_precursor check_culture Review Culture Conditions (pH, Temp, Media) start->check_culture sol_expression Optimize Codon Usage Use Stronger Promoters check_expression->sol_expression No/Low Expression sol_precursor Engineer Precursor Pathway (e.g., MEP/MVA pathway) Downregulate Competing Pathways check_precursor->sol_precursor Precursor Buildup sol_culture Optimize Fermentation (Fed-batch, statistical design) check_culture->sol_culture Suboptimal Conditions

Caption: A logical workflow for troubleshooting low this compound yield.

Q: My engineered E. coli strain is not producing this compound. What are the likely causes and how can I troubleshoot this?

A: This issue can stem from several factors, from gene expression to metabolic bottlenecks.

  • Cause 1: Poor or no expression of biosynthetic genes (e.g., cruF, cruG).

    • Troubleshooting:

      • Verify Transcription: Use RT-qPCR to confirm that the cruF and cruG genes are being transcribed.

      • Verify Translation: Perform SDS-PAGE on total cell lysate to check for protein bands corresponding to the molecular weights of CruF and CruG. If bands are absent, consider codon-optimizing your genes for the expression host.

      • Check Plasmid Integrity: Isolate the expression plasmid from your culture and verify its sequence to ensure no mutations have occurred.

  • Cause 2: Insufficient precursor supply. this compound biosynthesis depends on a steady supply of lycopene, which in turn relies on the MEP or MVA pathway for the isoprenoid precursors IPP and DMAPP.[4]

    • Troubleshooting:

      • Analyze Intermediates: Use HPLC or LC-MS to analyze cell extracts for the accumulation of precursors like lycopene or FPP. Accumulation of early-stage precursors may indicate a bottleneck in the upstream pathway.

      • Enhance Precursor Flux: Co-express genes from the MEP pathway (e.g., dxs, idi, ispD, ispF) to increase the pool of IPP and DMAPP.

      • Downregulate Competing Pathways: In hosts like yeast, pathways competing for the precursor FPP, such as sterol biosynthesis, can be downregulated (e.g., by truncating the promoter of the squalene synthase gene) to redirect metabolic flux towards carotenoids.[4]

  • Cause 3: Enzyme inactivity or toxicity. The heterologously expressed enzymes may be misfolded, inactive, or toxic to the host cell.

    • Troubleshooting:

      • Lower Induction Temperature: After inducing gene expression, grow the culture at a lower temperature (e.g., 18-25°C) to improve protein folding and reduce potential toxicity.

      • Test Enzyme Variants: If possible, source and test homologous genes from other this compound-producing organisms.

Problem 2: this compound yield is significantly lower than reported values or does not improve with initial optimizations.

Q: I have confirmed gene expression and precursor availability, but my this compound yield remains low. What advanced strategies can I employ?

A: To push yields higher, focus on optimizing the fermentation process and fine-tuning metabolic pathways.

  • Strategy 1: Fermentation Process Optimization. The culture environment dramatically impacts secondary metabolite production.

    • Troubleshooting:

      • Optimize Media Components: Systematically optimize carbon and nitrogen sources, as well as micronutrients. Statistical methods like Response Surface Methodology (RSM) can efficiently identify optimal concentrations of media components.[6][7]

      • Control Physical Parameters: Fine-tune parameters such as pH, temperature, and agitation speed. For example, optimal astaxanthin production by Phaffia rhodozyma was achieved by adjusting pH to 7.0 and temperature to 20°C.[8]

      • Implement Fed-Batch Fermentation: To avoid substrate inhibition and maintain optimal growth, a fed-batch strategy can be employed to control the feeding of key nutrients, which has been shown to significantly increase metabolite production.[4]

  • Strategy 2: Redirecting Carbon Flux. Ensure that carbon is efficiently channeled towards your product of interest.

    • Troubleshooting:

      • Block Competing Pathways: Use CRISPR/Cas9 or other gene-editing tools to knock out pathways that divert precursors away from this compound synthesis. For example, blocking the hydrocarbon biosynthesis pathway in cyanobacteria significantly increased the production of fatty alcohols, a similar metabolic engineering concept.[9]

      • Optimize Key Enzyme Ratios: The relative expression levels of different enzymes in the pathway are critical. Use a library of promoters with varying strengths to tune the expression of each biosynthetic gene (crtE, crtB, crtI, cruF, cruG) to find the optimal balance and avoid the accumulation of inhibitory intermediates.

Quantitative Data on Biosynthesis Enhancement Strategies

The following table summarizes representative yield improvements achieved through various metabolic engineering and optimization strategies for carotenoids and other metabolites, which can be adapted for this compound biosynthesis.

StrategyHost OrganismTarget MetaboliteYield ImprovementReference Context
Precursor Pathway Engineering Y. lipolyticaβ-caroteneTiter increased to 90 g/LDownregulation of competing squalene synthase.[4]
Blocking Competing Pathways Synechocystis sp.Fatty AlcoholsProductivity increased to 2.87 mg/g dry weightKnock-out of genes in the alkane biosynthesis pathway.[9]
Fermentation Optimization (RSM) Bacillus velezensisCytotoxic Extract28-fold increase in yield (to 131.1 mg/L)Optimization of media components using Response Surface Methodology.[6]
Heterologous Gene Expression E. coli1-ButanolTiter increased to 550 mg/LDeletion of 5 host genes competing for acetyl-CoA and NADH.[10]
Optimization of Culture Conditions Phaffia rhodozymaAstaxanthin1.6-fold increase in yield (to 7.83 g/L)Optimization of carbon/nitrogen sources, pH, and temperature.[8]

Experimental Protocols

Protocol 1: Heterologous Expression of CruF in a Lycopene-Producing E. coli

This protocol is based on the methodology used to verify the function of the CruF enzyme.[1][2]

Objective: To express the cruF gene in an E. coli strain engineered to produce lycopene and analyze the resulting carotenoid products.

Materials:

  • Lycopene-producing E. coli strain (e.g., a strain expressing crtE, crtB, and crtI from Pantoea agglomerans).

  • Expression vector (e.g., pET-28a(+) with an inducible T7 promoter).

  • cruF gene from Synechococcus sp. PCC 7002, codon-optimized for E. coli.

  • Restriction enzymes, T4 DNA ligase.

  • LB medium, appropriate antibiotics, IPTG.

  • Acetone, Methanol, HPLC-grade solvents.

Methodology:

  • Plasmid Construction:

    • Amplify the codon-optimized cruF gene using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested cruF gene into the digested vector using T4 DNA ligase.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequence verification.

  • Transformation into Expression Host:

    • Transform the verified plasmid into the lycopene-producing E. coli expression strain.

    • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Protein Expression and Carotenoid Production:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 500 mL of fresh LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8.

    • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Incubate for 48 hours at 20°C with shaking (200 rpm).

  • Carotenoid Extraction:

    • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Wash the cell pellet with distilled water and centrifuge again.

    • Resuspend the pellet in 10 mL of acetone and vortex vigorously for 20 minutes in the dark to extract the pigments.

    • Centrifuge at 10,000 x g for 10 min to pellet cell debris.

    • Carefully transfer the acetone supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Analysis:

    • Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., methanol/acetone mixture).

    • Analyze the carotenoid profile using HPLC with a C18 reverse-phase column and a photodiode array (PDA) detector to identify lycopene and its hydroxylated derivatives. Compare retention times and absorption spectra with known standards.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Objective: To separate and quantify this compound and its precursors from a microbial extract.

Materials:

  • Dried pigment extract.

  • HPLC system with a PDA detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, Water.

  • This compound or related carotenoid standards (if available).

Methodology:

  • Sample Preparation:

    • Resuspend the dried pigment extract (from Protocol 1, Step 4) in 200 µL of acetone.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase.

    • Mobile Phase Gradient: A common gradient for carotenoid separation involves a mix of methanol, acetonitrile, and dichloromethane. An example gradient could be:

      • Start with 80:15:5 (Methanol:Acetonitrile:Water).

      • Linearly ramp to 60:20:20 (Methanol:Acetonitrile:Dichloromethane) over 20 minutes.

      • Hold for 10 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at wavelengths between 400-600 nm. Key wavelengths for carotenoids are typically around 450 nm and 475 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify peaks by comparing their retention times and UV-Vis absorption spectra with authentic standards or literature data.

    • Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of a standard (e.g., β-carotene or a commercially available xanthophyll). Express the final yield as mg per liter of culture or mg per gram of dry cell weight.

References

Validation & Comparative

Myxol's Efficacy in Guarding Against Lipid Peroxidation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research validates the significant protective role of Myxol, a rare monocyclic carotenoid, against lipid peroxidation, a key process in cellular damage. This guide provides a comparative overview of this compound's performance against other well-known antioxidants, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oxidative stress.

This compound, along with a related carotenoid Saproxanthin, has demonstrated potent antioxidative properties. Studies utilizing a rat brain homogenate model—a standard method for assessing neuroprotective potential—reveal this compound's notable capacity to inhibit the oxidative degradation of lipids.[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used for validation, and presents key information in a clear, comparative format.

Comparative Antioxidant Performance Against Lipid Peroxidation

The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound and other reference antioxidants in inhibiting lipid peroxidation in a rat brain homogenate model, as measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay.

AntioxidantIC50 (µM)Reference
This compound6.2[1]
Saproxanthin2.1[1]
Zeaxanthin13.5[1]
Butylated Hydroxytoluene (BHT)3.5[2]
Trolox98[2]
α-Tocopherol (Vitamin E)See Note
Ascorbic Acid (Vitamin C)See Note

Note on α-Tocopherol and Ascorbic Acid: Direct IC50 values for α-tocopherol and ascorbic acid in the same rat brain homogenate TBARS assay are not consistently reported and can vary significantly based on experimental conditions. Some studies indicate that ascorbic acid can exhibit pro-oxidant effects in the presence of iron ions.[3][4]

The Underlying Science: The Lipid Peroxidation Pathway

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular membrane damage. This process is a primary contributor to oxidative stress and is implicated in a variety of pathological conditions. Antioxidants like this compound interrupt this chain reaction, thereby mitigating cellular damage.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation This compound This compound Peroxyl_Radical->this compound Inhibition Damage Cellular Damage Lipid_Hydroperoxide->Damage TBARS_Workflow cluster_prep Sample Preparation cluster_assay TBARS Assay cluster_analysis Data Analysis Brain Rat Brain Excision Homogenize Homogenization (10% w/v in buffer) Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Brain Homogenate) Centrifuge1->Supernatant1 Incubate Incubate Homogenate with Antioxidant (e.g., this compound) and Pro-oxidant (FeSO₄/Ascorbic Acid) Supernatant1->Incubate Add_TCA Add Trichloroacetic Acid (TCA) Incubate->Add_TCA Centrifuge2 High-Speed Centrifugation Add_TCA->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Add_TBA Add Thiobarbituric Acid (TBA) & Heat Supernatant2->Add_TBA Measure Measure Absorbance at 532 nm Add_TBA->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Genomic Guide to Myxol-Producing Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of select Myxol-producing cyanobacteria. This compound and its derivatives are carotenoids with potential applications in various industries, including pharmaceuticals, owing to their antioxidant and other bioactive properties. Understanding the genetic basis of this compound production through comparative genomics is crucial for metabolic engineering and optimizing yields of these valuable compounds. This document summarizes quantitative genomic data, details key experimental protocols for comparative analysis, and visualizes the this compound biosynthetic pathway.

Data Presentation: Genomic Features of this compound-Producing Cyanobacteria

The following table summarizes key genomic statistics for several well-characterized cyanobacteria known to produce this compound or its glycosylated derivatives. These species represent a range of morphologies and habitats, providing a basis for comparative genomic studies.

FeatureSynechococcus sp. PCC 7002Anabaena sp. PCC 7120Synechocystis sp. PCC 6803
Genome Size (Mb) ~3.47.213.57
GC Content (%) 49.041.047.7
Number of Protein-Coding Genes ~3,3006,1323,168[1][2]

This compound Biosynthesis: A Comparative Look at the Gene Cluster

The biosynthesis of this compound from lycopene involves a key enzymatic step catalyzed by a 1',2'-hydratase, encoded by the cruF gene.[3][4][5] Subsequent glycosylation is carried out by a 2'-O-glycosyltransferase, the product of the cruG gene.[3][4][5] The presence and organization of these genes are critical for this compound production.

In Synechococcus sp. PCC 7002, the cruF (SynPCC7002_A2032) and cruG (SynPCC7002_A2031) genes are located adjacent to each other, suggesting they may be co-regulated as an operon.[3][4] Homologs of cruF and cruG are found in the genomes of other this compound-producing cyanobacteria, indicating a conserved pathway.[3] However, variations in the glycosylation patterns of this compound derivatives exist among different species. For instance, in Anabaena sp. PCC 7120, rhamnose can be substituted for fucose in the this compound glycoside, a flexibility not observed in Synechocystis sp. PCC 6803.[6][7][8] This suggests potential differences in the substrate specificity of the CruG enzyme or the presence of alternative glycosyltransferases.

Furthermore, in Anabaena sp. PCC 7120, two distinct β-carotene ketolases, CrtO and CrtW, are involved in the synthesis of echinenone and ketothis compound, respectively, highlighting further diversification of carotenoid pathways in these organisms.[9]

Mandatory Visualization

This compound Biosynthetic Pathway

The diagram below illustrates the core biosynthetic pathway for the formation of this compound-2'-fucoside from Lycopene.

Myxol_Biosynthesis Lycopene Lycopene 1',2'-Hydroxy-gamma-carotene 1',2'-Hydroxy-gamma-carotene Lycopene->1',2'-Hydroxy-gamma-carotene cruF (1',2'-hydratase) This compound This compound 1',2'-Hydroxy-gamma-carotene->this compound crtL-b (Lycopene beta-cyclase) This compound-2'-fucoside This compound-2'-fucoside This compound->this compound-2'-fucoside cruG (2'-O-glycosyltransferase)

Caption: Proposed biosynthetic pathway of this compound-2'-fucoside.

Experimental Protocols

Detailed methodologies for key experiments in the comparative genomics of this compound-producing cyanobacteria are provided below.

Orthologous Gene Identification

Objective: To identify genes that are shared among the compared cyanobacterial genomes (orthologs) and those that are unique to each species.

Methodology:

  • Genome Annotation: Ensure consistent and high-quality annotation of all cyanobacterial genomes to be compared. This can be achieved using standardized annotation pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

  • Orthology Prediction: Employ software tools designed for orthologous group identification. A widely used approach is:

    • OrthoFinder: This tool uses a graph-based clustering algorithm to identify orthologous gene groups. It performs an all-vs-all BLASTp search of the protein sequences from the selected genomes, followed by clustering of the BLAST results.

  • Data Analysis:

    • The output from OrthoFinder will provide a list of orthologous groups, including core genes (present in all species), accessory genes (present in some species), and unique genes (present in only one species).

    • Analyze the functional annotations (e.g., GO terms, KEGG pathways) of the core and unique genes to understand the conserved and species-specific biological functions.

Phylogenetic Analysis

Objective: To determine the evolutionary relationships between the this compound-producing cyanobacteria based on their genomic data.

Methodology:

  • Selection of Marker Genes:

    • Identify a set of conserved, single-copy orthologous genes present in all the cyanobacterial genomes under investigation and appropriate outgroup species. This can be derived from the output of the orthologous gene identification step.

  • Sequence Alignment:

    • For each selected orthologous gene, create a multiple sequence alignment of the protein sequences using a tool like MAFFT or Clustal Omega.

  • Concatenation:

    • Concatenate the individual multiple sequence alignments into a single supermatrix.

  • Phylogenetic Tree Construction:

    • Use the concatenated alignment to construct a phylogenetic tree. It is recommended to use a maximum likelihood method, as implemented in software such as:

      • IQ-TREE: This program can automatically select the best-fit substitution model and perform a robust phylogenetic inference with bootstrap analysis to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching pattern of the tree will illustrate the evolutionary relatedness of the cyanobacterial species.

Comparative Analysis of the this compound Biosynthesis Gene Cluster

Objective: To compare the genetic organization and sequence of the this compound biosynthesis gene cluster across different cyanobacterial species.

Methodology:

  • Gene Cluster Identification:

    • Use the protein sequences of the known this compound biosynthesis genes, cruF and cruG from Synechococcus sp. PCC 7002, as queries to perform BLASTp or tBLASTn searches against the genomes of the other cyanobacteria.

  • Genomic Neighborhood Analysis:

    • Once the homologs of cruF and cruG are identified, examine the genomic region surrounding these genes in each species.

    • Identify and annotate the neighboring genes to determine if they are part of a conserved gene cluster. Note the orientation and intergenic distances of the genes within the cluster.

  • Sequence Comparison:

    • Perform multiple sequence alignments of the protein sequences of the CruF and CruG homologs to identify conserved domains and potential functional variations.

  • Visualization:

    • Create a visual representation of the gene clusters from each species to scale, showing the relative positions and orientations of the genes. This allows for a direct comparison of the gene cluster architecture.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the comparative genomic analysis of this compound-producing cyanobacteria.

Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Genomic Analysis cluster_output Outputs Genome_Sequences Genome Sequences of This compound-Producing Cyanobacteria Ortholog_ID Orthologous Gene Identification (e.g., OrthoFinder) Genome_Sequences->Ortholog_ID Gene_Cluster_Analysis This compound Gene Cluster Analysis (BLAST & Neighborhood) Genome_Sequences->Gene_Cluster_Analysis Phylogenetic_Analysis Phylogenetic Analysis (e.g., IQ-TREE) Ortholog_ID->Phylogenetic_Analysis Core_Genome Core & Accessory Genome Identification Ortholog_ID->Core_Genome Evolutionary_Relationships Evolutionary Relationships Phylogenetic_Analysis->Evolutionary_Relationships Pathway_Diversity Gene Cluster & Pathway Diversity Gene_Cluster_Analysis->Pathway_Diversity

Caption: Workflow for comparative genomics of cyanobacteria.

References

A Cross-Species Comparative Guide to Myxol Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of the genes involved in the biosynthesis of Myxol, a monocyclic carotenoid with significant biological interest. By presenting objective comparisons and supporting experimental data, this document aims to facilitate research and development in carotenoid-based therapeutics and biotechnological applications.

Comparative Analysis of this compound Biosynthesis Genes

This compound biosynthesis has been primarily studied in cyanobacteria and flavobacteria, revealing distinct yet functionally convergent genetic pathways. The following table summarizes the key genes and their functions identified in representative species from these two bacterial phyla. While direct quantitative comparisons of enzyme kinetics are limited in the literature, this table provides a qualitative comparison of the genetic machinery required for this compound production.

Gene/Enzyme Function Cyanobacteria (Synechococcus sp. PCC 7002) Flavobacteria (Nonlabens spongiae, Flavobacterium sp. strain P99-3) Key Distinctions
crtE Geranylgeranyl pyrophosphate synthasePresent (Upstream in carotenoid pathway)Present (Upstream in carotenoid pathway)Conserved initial step in carotenoid synthesis.
crtB Phytoene synthasePresent (Upstream in carotenoid pathway)Present (Upstream in carotenoid pathway)Conserved initial step in carotenoid synthesis.
crtI Phytoene desaturasePresent (Upstream in carotenoid pathway)Present (Upstream in carotenoid pathway)Conserved initial step in carotenoid synthesis.
crtY / crtYm Lycopene cyclasePresentPresent (crtYm in Flavobacterium sp. P99-3)Both are lycopene cyclases, but may have different substrate affinities. In N. spongiae, co-expression with cruF favors the production of 1'-hydroxy-γ-carotene over β-carotene.[1]
cruF Carotenoid 1,2-hydrataseEssential for this compound synthesis.[2][3]Essential for this compound synthesis.[1]Functionally conserved as a C-1',2'-hydratase, adding a hydroxyl group to the γ-carotene precursor.[1][3] However, there is no significant amino acid sequence homology between the CruF in cyanobacteria and the CrtC-type hydratases found in some other bacteria.[1][3]
crtD Carotenoid 3,4-desaturase (ψ-end group)AbsentPresentThis gene is involved in the modification of the ψ-end group of the carotenoid in flavobacteria.[1]
crtA-OH Carotenoid 2'-hydroxylase (ψ-end group)AbsentPresentResponsible for the hydroxylation at the 2' position in the ψ-end group in flavobacteria.[1]
crtZ β-carotene hydroxylasePresentPresentAdds hydroxyl groups to the β-ring of the carotenoid.
cruG 2'-O-glycosyltransferaseEssential for the synthesis of myxoxanthophyll (this compound-2'-fucoside).[2]Absent or not yet identifiedThis gene is responsible for attaching a sugar moiety to the this compound backbone, a key step in the formation of glycosylated carotenoids in cyanobacteria.[2]

Experimental Protocols

The functional characterization of this compound biosynthesis genes relies on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Functional Complementation Assay in E. coli

This is a common method to investigate the function of genes involved in carotenoid biosynthesis.[4][5][6]

Objective: To determine the function of a candidate gene by expressing it in an E. coli strain engineered to produce a specific carotenoid precursor.

Methodology:

  • Vector Construction:

    • The candidate gene (e.g., cruF, crtY) is amplified via PCR from the source organism's genomic DNA.

    • The PCR product is cloned into an expression vector, such as pETDuet-1, which allows for the co-expression of multiple genes.[1]

  • Host Strain Selection:

    • An E. coli strain, such as JM109, is used as the host.[1]

    • This host is co-transformed with a plasmid containing the necessary genes for the synthesis of a carotenoid precursor, for example, pACCRT-EIB which contains crtE, crtB, and crtI from Pantoea ananatis for lycopene production.[1]

  • Transformation and Expression:

    • The expression vector containing the candidate gene(s) is transformed into the engineered E. coli host strain.

    • Transformed cells are grown in a suitable liquid medium (e.g., LB with appropriate antibiotics) to an optimal optical density (OD600 of 0.5-1.0).[5]

    • Gene expression is induced, typically with IPTG, and the culture is incubated for a further period to allow for pigment production.

  • Carotenoid Extraction and Analysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is subjected to solvent extraction (e.g., acetone, methanol/THF) to isolate the carotenoids.[5]

    • The extract is then analyzed by HPLC or LC-MS to identify the carotenoid products.[4][5][6]

Carotenoid Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the carotenoids produced in experimental systems.

Methodology:

  • Sample Preparation:

    • Carotenoid extracts are dried and re-dissolved in a suitable solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation:

    • A C30 reverse-phase column is often used for the separation of carotenoid isomers.[4][5]

    • A ternary gradient elution system is employed, typically with a mobile phase consisting of methanol, methyl-tert-butyl ether, and water.[5]

    • The flow rate is maintained at a constant rate (e.g., 1.3 ml/min).[5]

  • Detection and Identification:

    • A photodiode array (PDA) detector is used to monitor the absorbance spectra of the eluting compounds, which is characteristic for different carotenoids.

    • Identification is achieved by comparing the retention times and absorbance spectra with authentic standards or published data.[5]

Insertional Mutagenesis

Objective: To inactivate a target gene to study its role in the this compound biosynthesis pathway.

Methodology (Interposon Mutagenesis in Cyanobacteria):

  • Plasmid Construction:

    • A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.[7]

  • Transformation:

    • The constructed plasmid is introduced into the cyanobacterial cells. Cyanobacteria like Synechocystis sp. PCC 6803 are naturally transformable.[8]

  • Homologous Recombination and Selection:

    • Through homologous recombination, the target gene in the cyanobacterial genome is replaced by the antibiotic resistance cassette from the plasmid.

    • Mutants are selected by plating the transformed cells on a medium containing the corresponding antibiotic.

  • Verification:

    • Successful gene inactivation is confirmed by PCR analysis and subsequent carotenoid analysis of the mutant strain to observe any changes in the pigment profile.

Visualizing the Pathways and Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound in flavobacteria, highlighting the key enzymatic steps.

Myxol_Biosynthesis_Pathway FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY Hydroxy_gamma_Carotene 1'-Hydroxy-γ-carotene gamma_Carotene->Hydroxy_gamma_Carotene CruF This compound This compound Hydroxy_gamma_Carotene->this compound CrtD, CrtA-OH, CrtZ

Caption: Proposed this compound biosynthesis pathway in flavobacteria.

Experimental Workflow: Functional Gene Analysis

This diagram outlines the typical workflow for the functional analysis of a candidate this compound biosynthesis gene.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Analysis PCR PCR Amplification of Target Gene Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Cell Culture and Induction Transformation->Culture Extraction Carotenoid Extraction Culture->Extraction HPLC_MS HPLC / LC-MS Analysis Extraction->HPLC_MS Data Data Interpretation HPLC_MS->Data

Caption: Workflow for functional analysis of carotenoid biosynthesis genes.

References

A Comparative Analysis of Myxol and Other Marine Carotenoids: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Myxol with other prominent marine carotenoids, namely astaxanthin and fucoxanthin. The information presented is based on available experimental data, focusing on antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers and professionals in the field of drug development and natural product chemistry.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound, astaxanthin, and fucoxanthin. It is important to note that direct comparative studies involving this compound are limited in the current scientific literature.

Table 1: Antioxidant Activity
CarotenoidAssayIC50 Value (µg/mL)Source
This compound DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-
Astaxanthin DPPH Radical Scavenging15.39[1]
ABTS Radical Scavenging20.32[1]
Fucoxanthin DPPH Radical Scavenging~30-50 (stereoisomers)[2]
ABTS Radical Scavenging~33-45 (stereoisomers)[2]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Anti-inflammatory Activity
CarotenoidAssay/ModelKey FindingsSource
This compound Data not availableData not available-
Astaxanthin Lipopolysaccharide (LPS)-stimulated microgliaReduced expression of pro-inflammatory cytokines; suppressed neuroinflammation.[2]
Fucoxanthin LPS-stimulated RAW 264.7 macrophagesInhibited nitric oxide (NO) production; reduced expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3]
Table 3: Anticancer Activity
CarotenoidCell LineIC50 Value (µg/mL)MechanismSource
This compound Data not availableData not availableData not available-
Astaxanthin Minimal cytotoxicity observed in some studies>1000-[4]
Fucoxanthin TIB-223 (bone cancer)14Induction of apoptosis[4]
Caco2 (colorectal cancer)Data not availableDNA fragmentation
Leukemia cell linesData not availableROS generation leading to apoptosis[1]

Signaling Pathways and Mechanisms of Action

The biological activities of marine carotenoids are intrinsically linked to their interaction with cellular signaling pathways.

Anti-inflammatory Signaling

Fucoxanthin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] These pathways are crucial regulators of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Fucoxanthin Fucoxanthin Fucoxanthin->IKK inhibits

Figure 1: Fucoxanthin's inhibition of the NF-κB signaling pathway.

Pro-Apoptotic Signaling in Cancer

Fucoxanthin induces apoptosis in cancer cells through the activation of caspases , a family of proteases that execute programmed cell death. This process often involves the modulation of the Bcl-2 family of proteins , which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.

pro_apoptotic_pathway Fucoxanthin Fucoxanthin Bax Bax (Pro-apoptotic) Fucoxanthin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Fucoxanthin->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Fucoxanthin's induction of the intrinsic apoptosis pathway.

Detailed Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Test compounds (this compound, astaxanthin, fucoxanthin) and a positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the carotenoids and the positive control in a suitable solvent (e.g., DMSO, ethanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of the solvent used for the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH solution Mix Mix DPPH solution and samples in 96-well plate Prep_DPPH->Mix Prep_Samples Prepare serial dilutions of carotenoids Prep_Samples->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 value Measure->Calculate

Figure 3: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the marine carotenoids for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caspase-3 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA) upon cleavage of the substrate by active caspase-3.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

The available evidence strongly supports the potent antioxidant, anti-inflammatory, and, in the case of fucoxanthin, anticancer properties of marine carotenoids like astaxanthin and fucoxanthin. Their mechanisms of action involve the modulation of key signaling pathways, making them promising candidates for further investigation in drug development.

A significant knowledge gap exists regarding the specific efficacy and mechanisms of this compound. While its structural similarities to other carotenoids suggest potential for similar biological activities, there is a clear need for dedicated research to quantify its effects and elucidate its molecular targets. Direct comparative studies of this compound against astaxanthin and fucoxanthin using standardized in vitro and in vivo models are crucial to accurately assess its relative potency and therapeutic potential. Future research should focus on isolating sufficient quantities of pure this compound to enable comprehensive biological evaluation and to explore its potential synergistic effects with other bioactive compounds.

References

Unraveling the Antioxidant Profile of Myxol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the antioxidant capacity of Myxol have revealed a significant gap in the scientific literature, with no specific studies found for a compound under this name. This guide, therefore, draws upon established methodologies and analogous data from other antioxidant compounds to present a foundational framework for evaluating and comparing the in vitro and in vivo antioxidant potential of novel molecules like this compound.

While direct experimental data for this compound is not available, this guide will outline the conventional experimental workflows, data presentation formats, and key signaling pathways relevant to antioxidant research. This will serve as a valuable resource for researchers and drug development professionals embarking on the characterization of new antioxidant agents.

In Vitro vs. In Vivo Antioxidant Capacity: A Comparative Overview

The assessment of a compound's antioxidant potential is a multi-faceted process. In vitro assays provide a rapid and cost-effective initial screening, quantifying a molecule's ability to neutralize free radicals in a controlled chemical environment. However, these assays often do not reflect the complex biological milieu. In vivo studies, on the other hand, offer a more holistic understanding of a compound's antioxidant effects within a living organism, taking into account factors such as bioavailability, metabolism, and interaction with cellular antioxidant defense systems. A comprehensive evaluation necessitates both approaches to ascertain the true therapeutic potential of an antioxidant.

Quantitative Data Summary

To facilitate a clear comparison of antioxidant efficacy, quantitative data from various assays should be systematically organized. The following tables provide templates for presenting typical in vitro and in vivo antioxidant data.

Table 1: In Vitro Antioxidant Activity Profile

Assay TypeMethodEndpointThis compound (Predicted)Standard (e.g., Trolox)
Radical Scavenging DPPH AssayIC50 (µg/mL)Data Not AvailableValue
ABTS AssayTEAC (Trolox Equivalents)Data Not Available1.0
Hydroxyl Radical ScavengingScavenging % at X conc.Data Not AvailableValue
Reducing Power FRAP AssayFRAP Value (µM Fe(II)/mg)Data Not AvailableValue
Metal Chelating Ferrous Ion Chelating AssayChelating % at X conc.Data Not AvailableValue
Cellular Antioxidant Activity CAA AssayCAA UnitsData Not AvailableValue

Table 2: In Vivo Antioxidant Activity Profile

BiomarkerAnimal ModelTissue/FluidThis compound Treatment GroupControl Group
Enzymatic Antioxidants
Superoxide Dismutase (SOD)e.g., Wistar ratsLiver homogenateValue (U/mg protein)Value (U/mg protein)
Catalase (CAT)Liver homogenateValue (U/mg protein)Value (U/mg protein)
Glutathione Peroxidase (GPx)PlasmaValue (U/mL)Value (U/mL)
Non-Enzymatic Antioxidants
Reduced Glutathione (GSH)Brain tissueValue (nmol/mg protein)Value (nmol/mg protein)
Total Antioxidant Status (TAS)SerumValue (mM)Value (mM)
Oxidative Stress Markers
Malondialdehyde (MDA)Heart homogenateValue (nmol/mg protein)Value (nmol/mg protein)
8-hydroxy-2'-deoxyguanosine (8-OHdG)UrineValue (ng/mL)Value (ng/mL)

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. Below are standardized protocols for key in vitro and in vivo antioxidant assays.

In Vitro Assay: DPPH Radical Scavenging Activity
  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well containing different concentrations of the test compound or standard. A control well should contain only the DPPH solution and methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.

In Vivo Assay: Measurement of Superoxide Dismutase (SOD) Activity
  • Tissue Preparation: Euthanize the experimental animal and perfuse the target organ (e.g., liver) with ice-cold saline to remove blood. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) on ice.

  • Centrifugation: Centrifuge the homogenate at a specific speed and temperature (e.g., 10,000 x g at 4°C) to obtain the supernatant, which contains the cytosolic SOD.

  • Assay Principle: The assay is typically based on the inhibition of the reduction of a substrate (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a system like xanthine-xanthine oxidase. SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.

  • Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, the substrate (NBT), and the superoxide-generating system.

  • Measurement: Measure the rate of NBT reduction by monitoring the change in absorbance at a specific wavelength (e.g., 560 nm) over time using a spectrophotometer.

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The SOD activity is then expressed as units per milligram of protein. Protein concentration in the supernatant is determined using a standard method like the Bradford assay.

Visualizing Antioxidant Mechanisms

Understanding the molecular pathways involved in antioxidant defense is crucial. Graphviz diagrams can effectively illustrate these complex interactions.

G General Antioxidant Action Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Radical Scavenging Assays (DPPH, ABTS) Radical Scavenging Assays (DPPH, ABTS) Direct Neutralization Direct Neutralization Radical Scavenging Assays (DPPH, ABTS)->Direct Neutralization Reduced Radical Load Reduced Radical Load Direct Neutralization->Reduced Radical Load Reducing Power Assays (FRAP) Reducing Power Assays (FRAP) Electron Donation Electron Donation Reducing Power Assays (FRAP)->Electron Donation Electron Donation->Reduced Radical Load This compound Administration This compound Administration Absorption & Distribution Absorption & Distribution This compound Administration->Absorption & Distribution Cellular Uptake Cellular Uptake Absorption & Distribution->Cellular Uptake Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Cellular Uptake->Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Direct Scavenging of ROS Direct Scavenging of ROS Cellular Uptake->Direct Scavenging of ROS Enhanced Endogenous Defense Enhanced Endogenous Defense Upregulation of Antioxidant Enzymes (SOD, CAT, GPx)->Enhanced Endogenous Defense Reduction of Oxidative Damage Reduction of Oxidative Damage Direct Scavenging of ROS->Reduction of Oxidative Damage Enhanced Endogenous Defense->Reduction of Oxidative Damage Measurement of Biomarkers (MDA, 8-OHdG) Measurement of Biomarkers (MDA, 8-OHdG) Reduction of Oxidative Damage->Measurement of Biomarkers (MDA, 8-OHdG)

Caption: Workflow of in vitro and in vivo antioxidant evaluation.

G Nrf2-Keap1 Signaling Pathway Activation Oxidative Stress or this compound Oxidative Stress or this compound Keap1 Keap1 Oxidative Stress or this compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation leads to ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Enzyme Genes (e.g., SOD, CAT) Antioxidant Enzyme Genes (e.g., SOD, CAT) ARE->Antioxidant Enzyme Genes (e.g., SOD, CAT) activates transcription of

Caption: Activation of the Nrf2-Keap1 antioxidant response pathway.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxol
Reactant of Route 2
Myxol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.